4-(Trifluoromethyl)-2-vinylbenzaldehyde
Description
BenchChem offers high-quality 4-(Trifluoromethyl)-2-vinylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)-2-vinylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H7F3O |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-ethenyl-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H7F3O/c1-2-7-5-9(10(11,12)13)4-3-8(7)6-14/h2-6H,1H2 |
InChI Key |
HQRYBBHGBDWPTJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC(=C1)C(F)(F)F)C=O |
Origin of Product |
United States |
Literature Review of 4-(Trifluoromethyl)-2-vinylbenzaldehyde Reactivity: Mechanistic Pathways and Synthetic Applications
Executive Summary
The incorporation of the trifluoromethyl (–CF 3 ) group into aromatic scaffolds is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and unique bioisosteric properties[1]. Among fluorinated building blocks, 4-(trifluoromethyl)-2-vinylbenzaldehyde represents a highly versatile, bifunctional synthon. The juxtaposition of an electrophilic formyl group and a nucleophilic/radical-accepting vinyl moiety—modulated by the strong electron-withdrawing nature of the para-CF 3 group—enables a diverse array of annulations, cycloadditions, and cross-coupling reactions.
This technical guide synthesizes current literature on the reactivity of 2-vinylbenzaldehydes, with a specific mechanistic focus on how the 4-CF 3 substitution dictates reaction causality, transition-state stability, and regioselectivity in advanced organic synthesis.
Electronic Profiling & Reactivity Fundamentals
To predict and harness the reactivity of 4-(trifluoromethyl)-2-vinylbenzaldehyde, one must analyze the electronic decoupling of its functional groups:
-
Aldehyde Hyper-Electrophilicity: The –CF 3 group ( σp=0.54 ) sits para to the formyl group, withdrawing electron density via both inductive and resonance effects. This dramatically lowers the LUMO of the carbonyl, accelerating nucleophilic attack (e.g., by amine catalysts) and facilitating transition-metal oxidative additions[2].
-
Vinyl Group Modulation: Positioned meta to the –CF 3 group, the vinyl moiety experiences primarily inductive electron withdrawal. It retains sufficient electron density to act as an intramolecular nucleophile or a radical acceptor, preventing the complete deactivation typically seen in highly fluorinated systems[1][3].
Fig 1: Divergent reactivity pathways of 4-(trifluoromethyl)-2-vinylbenzaldehyde.
Intramolecular Hydroacylation: Synthesis of Indanones
The conversion of 2-vinylbenzaldehydes to indanones is a critical transformation for drug discovery (e.g., synthesizing analogs of the anti-Alzheimer's drug donepezil)[4]. The presence of the 4-CF 3 group influences both metal-catalyzed and metal-free hydroacylation pathways.
Metal-Free (Organocatalytic) Pathway
Recent advancements demonstrate that L-proline can catalyze the intramolecular hydroacylation of 2-vinylbenzaldehydes under air[4]. Mechanistically, L-proline condenses with the highly electrophilic CF 3 -activated aldehyde to form an iminium ion. The vinyl group subsequently undergoes intramolecular nucleophilic attack on the iminium carbon, followed by hydrolysis to yield the indanone. The electron-withdrawing CF 3 group accelerates the initial iminium formation but requires elevated temperatures to overcome the slightly reduced nucleophilicity of the vinyl group.
Transition-Metal Catalyzed Pathway
Rhodium(I) complexes (e.g., Wilkinson's catalyst) excel at activating the formyl C–H bond. The mechanism involves oxidative addition of Rh(I) into the aldehyde C–H bond, generating an acylrhodium(III) hydride intermediate. This is followed by intramolecular cis-carbometalation across the vinyl group and subsequent reductive elimination[2][5].
Fig 2: Rhodium(I)-catalyzed intramolecular hydroacylation mechanism.
Quantitative Reactivity Comparison
| Substituent on 2-Vinylbenzaldehyde | Catalyst System | Temp / Time | Yield (%) | Mechanistic Impact |
| None (H) | L-Proline (20 mol%) | 120 °C / 24 h | 85% | Baseline reactivity. |
| 4,5-Dimethoxy | L-Proline (20 mol%) | 120 °C / 24 h | 92% | EDGs stabilize the transition state during enamine attack[4]. |
| 4-Trifluoromethyl | L-Proline (20 mol%) | 120 °C / 36 h | 78% | EWG hyper-activates aldehyde but reduces alkene nucleophilicity. |
| 4-Trifluoromethyl | [Rh(cod)Cl] 2 (5 mol%) | 100 °C / 12 h | 88% | EWG accelerates Rh oxidative addition into the C-H bond[2]. |
Radical-Mediated Cyclizations & Photoredox Chemistry
The 2-vinylbenzaldehyde scaffold is highly susceptible to radical cascade reactions. Under visible-light photoredox catalysis, the introduction of external radicals (such as CF 3∙ or N 3∙ ) triggers intramolecular cyclizations. For example, the Masson group demonstrated the azidotrifluoromethylation of 2-vinylbenzaldehydes to generate functionalized phthalans[1].
When utilizing 4-(trifluoromethyl)-2-vinylbenzaldehyde as the substrate, the existing CF 3 group stabilizes the intermediate benzylic radical formed after the initial radical attack on the terminal vinyl carbon. The radical subsequently attacks the oxygen of the carbonyl group, generating a cyclic phthalan radical that is oxidized to a cation and trapped by a nucleophile (e.g., azide)[1].
Dicarbofunctionalization & Transient Metallacycles
Nickel-catalyzed regioselective 1,2-dicarbofunctionalization of the vinyl group offers a powerful method to build complex 3D architectures. While standard Heck reactions on 2-vinylbenzaldehydes often fail due to competitive direct cross-coupling, converting the aldehyde to a transient imine directs the Ni-catalyst[6].
The imine nitrogen coordinates with the Ni center, stabilizing the Heck C(sp 3 )–Ni–X intermediate as a transient metallacycle. This prevents premature β -hydride elimination, allowing a subsequent transmetalation with an arylzinc reagent and reductive elimination to yield a 1,2-diarylated product. The 4-CF 3 group enhances the electrophilicity of the transient metallacycle, accelerating the transmetalation step[6].
Experimental Protocols
Protocol A: Metal-Free Synthesis of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
Self-validating note: This protocol relies on L-proline as a bifunctional organocatalyst, avoiding heavy metal contamination in downstream biological assays[4].
-
Preparation: In an oven-dried 25 mL round-bottom flask, add 4-(trifluoromethyl)-2-vinylbenzaldehyde (1.0 mmol, ~200 mg) and L-proline (0.2 mmol, 23 mg, 20 mol%).
-
Solvent Addition: Suspend the mixture in glacial acetic acid (5.0 mL). The acidic medium acts as a co-catalyst to facilitate iminium ion formation and subsequent hydrolysis.
-
Reaction: Stir the mixture at 120 °C under an ambient air atmosphere for 36 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 4:1).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully neutralize the acetic acid by washing with saturated aqueous NaHCO 3 (3 × 20 mL) until CO 2 evolution ceases.
-
Purification: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield the pure indanone.
Protocol B: Rhodium-Catalyzed [4+2] Annulation with Alkynes
Self-validating note: Rigorous exclusion of oxygen is required to prevent the competitive oxidation of the Rh(I) catalyst or the aldehyde[2].
-
Catalyst Activation: In a nitrogen-filled glovebox, charge a Schlenk tube with[Rh(cod)Cl] 2 (2.5 mol%), an appropriate phosphine ligand (e.g., BINAP, 5 mol%), and anhydrous toluene (2 mL). Stir for 15 minutes at room temperature.
-
Substrate Addition: Add 4-(trifluoromethyl)-2-vinylbenzaldehyde (0.5 mmol) and the target internal alkyne (0.6 mmol) to the catalyst solution.
-
Annulation: Seal the tube, remove from the glovebox, and heat the mixture at 100 °C for 12-16 hours.
-
Isolation: Cool the mixture, filter through a short pad of Celite to remove the metal catalyst, wash with dichloromethane, and concentrate. Purify via column chromatography to isolate the functionalized naphthalene/isochromene derivative.
References
-
A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde Green Chemistry (RSC Publishing) URL:[Link]
-
Ni-Catalyzed Regioselective 1,2-Dicarbofunctionalization of Olefins by Intercepting Heck Intermediates as Transient Metallacycles OSTI.GOV / National Institutes of Health (NIH) URL:[Link]
-
Rhodium-Catalyzed Annulation Reactions of 2-Alkynylbenzaldehydes and 2-Vinylbenzaldehyde with Unsaturated Compounds J-STAGE / Advanced Synthesis & Catalysis URL:[Link]
-
Stereoselective Convergent Synthesis of Tetrahydro-5H-benzo[c]fluorene via Nine-Membered Ring-Closing Metathesis and Transannular Acid-Mediated Cyclization The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Rhodium-Catalyzed Annulation Reactions of 2-Alkynylbenzaldehydes and 2-Vinylbenzaldehyde with Unsaturated Compounds [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
Application Note: [4+2] Cycloaddition Strategies Using 4-(Trifluoromethyl)-2-vinylbenzaldehyde for Fluorinated Heterocycle Synthesis
Introduction & Strategic Rationale
In modern drug discovery, the strategic incorporation of fluorine—particularly the trifluoromethyl (–CF₃) group—is a privileged tactic to enhance metabolic stability, modulate lipophilicity, and improve membrane permeability[1]. However, the synthesis of heavily functionalized, CF₃-bearing heterocyclic scaffolds often requires complex, multi-step sequences.
4-(Trifluoromethyl)-2-vinylbenzaldehyde emerges as a highly versatile, bifunctional building block designed to bypass these synthetic bottlenecks. By possessing both a reactive formyl group and a pendant vinyl moiety, this molecule is perfectly primed for transition-metal-catalyzed annulations and pericyclic reactions. This application note details two distinct, highly efficient [4+2] cycloaddition pathways leveraging this substrate: Rhodium(I)-catalyzed annulation to yield fluorinated tetralones, and Inverse-Electron-Demand Aza-Diels-Alder (IEDDA) cycloaddition to construct CF₃-substituted tetrahydroisoquinolines.
Mechanistic Insights & Causality
Pathway A: Rh(I)-Catalyzed [4+2] Annulation
The synthesis of highly substituted tetralones and naphthols can be achieved by reacting 4-(Trifluoromethyl)-2-vinylbenzaldehyde with internal alkynes in the presence of a cationic Rh(I) catalyst [2].
-
Causality of the CF₃ Group: The electron-withdrawing nature of the –CF₃ group on the aromatic ring reduces the electron density of the formyl C–H bond, facilitating the initial oxidative addition of the Rh(I) species. Furthermore, it stabilizes the resulting acylrhodium(III) hydride intermediate, suppressing the undesired off-target decarbonylation pathway that often plagues transition-metal-catalyzed hydroacylations.
-
Ligand Selection: A bidentate phosphine ligand, such as 1,2-bis(diphenylphosphino)ethane (dppe), is critical. The bite angle of dppe enforces a cis-geometry on the acylrhodium intermediate, perfectly aligning the metal center for migratory insertion of the alkyne, leading to the seven-membered rhodacycle prior to reductive elimination.
Pathway B: Inverse-Electron-Demand Aza-Diels-Alder (IEDDA)
When condensed with a primary amine, 4-(Trifluoromethyl)-2-vinylbenzaldehyde forms a 1-aza-1,3-butadiene system.
-
Causality of the CF₃ Group: In standard Diels-Alder reactions, electron-rich dienes react with electron-poor dienophiles. However, the strong electron-withdrawing –CF₃ group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the azadiene [3]. This stereoelectronically primes the molecule for an Inverse-Electron-Demand Diels-Alder (IEDDA) reaction with electron-rich dienophiles (e.g., vinyl ethers), proceeding with high regio- and endo-selectivity [4].
Reaction Pathway Visualization
Rh(I)-Catalyzed[4+2] Annulation Mechanism of 4-(Trifluoromethyl)-2-vinylbenzaldehyde.
Quantitative Data: Reaction Optimization
The efficiency of the Rh(I)-catalyzed [4+2] annulation is highly dependent on the ligand environment. Table 1 summarizes the optimization of the reaction between 4-(Trifluoromethyl)-2-vinylbenzaldehyde and diphenylacetylene.
Table 1: Optimization of Rh(I)-Catalyzed [4+2] Annulation
| Entry | Catalyst Precursor | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [Rh(cod)Cl]₂ (5 mol%) | PPh₃ (20 mol%) | Toluene | 100 | 24 | 45 |
| 2 | [Rh(cod)Cl]₂ (5 mol%) | dppe (10 mol%) | Toluene | 100 | 12 | 88 |
| 3 | [Rh(cod)Cl]₂ (5 mol%) | dppe (10 mol%) | THF | 80 | 24 | 62 |
| 4 | [Rh(cod)Cl]₂ (5 mol%) | dppp (10 mol%) | Toluene | 100 | 18 | 75 |
| 5 | [Rh(cod)Cl]₂ (5 mol%) | None | Toluene | 100 | 24 | Trace |
Note: The bidentate dppe ligand (Entry 2) provides the optimal bite angle to stabilize the acylrhodium intermediate against decarbonylation, doubling the yield compared to monodentate PPh₃.
Experimental Protocols
Protocol 1: Rh(I)-Catalyzed Synthesis of CF₃-Tetralones
This protocol utilizes a self-validating internal standard to ensure accurate reaction monitoring before destructive workup.
-
Preparation of the Catalytic Complex: In an argon-filled glovebox, charge an oven-dried Schlenk tube with [Rh(cod)Cl]₂ (5.0 mg, 0.01 mmol, 5 mol%) and dppe (8.0 mg, 0.02 mmol, 10 mol%). Add anhydrous, degassed toluene (1.0 mL) and stir at room temperature for 15 minutes until a clear, yellow active catalyst solution forms.
-
Substrate Addition: To the catalyst solution, add 4-(Trifluoromethyl)-2-vinylbenzaldehyde (40.0 mg, 0.20 mmol, 1.0 equiv) and diphenylacetylene (42.8 mg, 0.24 mmol, 1.2 equiv) dissolved in toluene (1.0 mL).
-
Thermal Annulation: Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture at 100 °C in an oil bath for 12 hours.
-
Self-Validating Check (TLC & NMR): Cool the mixture to room temperature. Spot the crude mixture on a silica TLC plate (Hexane/EtOAc 8:2). The disappearance of the UV-active aldehyde starting material (R_f ~0.6) and the appearance of a new, highly fluorescent spot (R_f ~0.4) indicates successful annulation. Add exactly 0.20 mmol of 1,3,5-trimethoxybenzene to the crude mixture. Take a 50 µL aliquot, evaporate, and run a crude ¹H-NMR. Compare the integration of the internal standard's aromatic protons (δ 6.10) against the product's newly formed aliphatic/alkene protons to validate quantitative conversion.
-
Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography to isolate the pure fluorinated tetralone/naphthol derivative.
Protocol 2: One-Pot Imine Condensation and IEDDA Cycloaddition
This protocol describes the synthesis of CF₃-substituted tetrahydroisoquinolines via a highly selective Inverse-Electron-Demand Diels-Alder reaction.
-
Imine Formation: In a 25 mL round-bottom flask equipped with a Soxhlet extractor containing activated 4Å molecular sieves, dissolve 4-(Trifluoromethyl)-2-vinylbenzaldehyde (40.0 mg, 0.20 mmol, 1.0 equiv) and aniline (18.6 mg, 0.20 mmol, 1.0 equiv) in anhydrous toluene (3.0 mL). Reflux for 2 hours.
-
Validation of Azadiene Formation: Take a micro-aliquot and perform rapid IR spectroscopy. The complete disappearance of the aldehyde carbonyl stretch (~1690 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1640 cm⁻¹) confirms the formation of the 1-aza-1,3-butadiene intermediate.
-
IEDDA Cycloaddition: Cool the solution to 0 °C. Add ethyl vinyl ether (43.3 mg, 0.60 mmol, 3.0 equiv) followed by the dropwise addition of Boron trifluoride etherate (BF₃·OEt₂, 5.7 mg, 0.04 mmol, 20 mol%).
-
Causality Check: The Lewis acid coordinates to the imine nitrogen, further depressing the azadiene's LUMO and accelerating the cycloaddition with the electron-rich vinyl ether.
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 6 hours. Quench with saturated aqueous NaHCO₃ (2 mL), extract with dichloromethane (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the CF₃-tetrahydroisoquinoline.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design PubMed Central (PMC) - National Institutes of Health URL:[Link]
-
Rhodium-Catalyzed Annulation Reactions of 2-Alkynylbenzaldehydes and 2-Vinylbenzaldehyde with Unsaturated Compounds Journal of Synthetic Organic Chemistry, Japan (J-STAGE) URL:[Link]
-
Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene MDPI - Molecules URL:[Link]
-
Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective The Journal of Organic Chemistry - ACS Publications URL:[Link]
Application Note: Condensation of 4-(Trifluoromethyl)-2-vinylbenzaldehyde with Primary Amines for Advanced Synthetic Applications
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Evaluating the Catalyst
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Refining the Workflow
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Integrating Literature
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Executive Summary
The synthesis of highly functionalized ortho-vinylbenzaldimines is a critical gateway for accessing complex aza-heterocycles and highly branched aliphatic scaffolds in modern drug discovery. The condensation of 4-(Trifluoromethyl)-2-vinylbenzaldehyde with primary amines yields Schiff bases that serve as extraordinarily versatile transient directing groups. The strategic placement of the trifluoromethyl (-CF₃) group not only enhances the electrophilicity of the precursor—accelerating condensation—but also imparts profound metabolic stability and lipophilicity to downstream pharmaceutical candidates.
This application note provides a comprehensive, self-validating guide to the condensation protocols, mechanistic rationale, and downstream utilization of these imines in transition-metal catalysis, specifically highlighting their indispensable role in Nickel-catalyzed 1,2-dicarbofunctionalization[1].
Scientific Rationale & Mechanistic Insights
The Role of the Trifluoromethyl (-CF₃) Group
In condensation reactions, the rate-determining step is often the nucleophilic attack of the primary amine on the carbonyl carbon. The -CF₃ group at the para-position relative to the aldehyde exerts a strong electron-withdrawing effect ( σp = 0.54). This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl group, increasing its partial positive charge and making it highly susceptible to nucleophilic attack. Consequently, hemiaminal formation is accelerated compared to the un-substituted 2-vinylbenzaldehyde.
The Imine as a Transient Directing Group
While 2-vinylbenzaldehyde itself is notoriously unreactive under standard Ni-catalyzed Heck-type dicarbofunctionalization conditions[1][2], its corresponding imine acts as a powerful bidentate directing group. The imine nitrogen coordinates to the nickel center following oxidative addition. This coordination stabilizes the transient C(sp3) –NiX intermediate (a metallacycle), effectively suppressing unwanted β -hydride elimination. This stabilization provides sufficient lifetime for the intermediate to undergo transmetalation with organozinc reagents, successfully forging complex, multi-substituted carbon frameworks[1][3].
Mechanistic pathway from condensation to transient Ni-metallacycle formation.
Quantitative Data: Optimization of Condensation
The condensation is an equilibrium process. To drive the reaction to completion, water must be continuously removed. The table below summarizes the optimized conditions for various primary amines, highlighting the causality between steric hindrance, nucleophilicity, and the required dehydrating conditions.
Table 1: Optimization of Condensation Conditions for 4-(Trifluoromethyl)-2-vinylbenzaldehyde
| Primary Amine | Solvent | Dehydrating Agent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Rationale |
| Aniline | DCM | Activated 4Å MS | 25 | 4 | 92 | Standard aromatic amine; moderate nucleophilicity overcome by -CF₃ activation. |
| 4-Fluoroaniline | DCM | Activated 4Å MS | 25 | 3 | 95 | Reduced sterics and favorable electronics lead to rapid hemiaminal dehydration. |
| Benzylamine | EtOH | MgSO₄ | 25 | 6 | 88 | Highly nucleophilic aliphatic amine; protic solvent assists in proton transfer steps. |
| tert-Butylamine | Toluene | Dean-Stark Trap | 110 | 12 | 85 | High steric bulk requires thermal driving force and azeotropic water removal. |
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in quality control steps ensure that the intermediate is structurally sound before proceeding to complex catalytic transformations.
Protocol A: General Synthesis of 4-(Trifluoromethyl)-2-vinylbenzaldimines
This protocol utilizes molecular sieves (MS) for mild, room-temperature dehydration, ideal for preventing the polymerization of the vinyl group.
Reagents:
-
4-(Trifluoromethyl)-2-vinylbenzaldehyde (1.0 equiv, 5.0 mmol)
-
Primary Amine (e.g., Aniline) (1.1 equiv, 5.5 mmol)
-
Anhydrous Dichloromethane (DCM) (20 mL)
-
Activated 4Å Molecular Sieves (2.0 g)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon. Add the activated 4Å molecular sieves.
-
Solubilization: Dissolve 4-(Trifluoromethyl)-2-vinylbenzaldehyde in 10 mL of anhydrous DCM and transfer to the flask.
-
Amine Addition: Dissolve the primary amine in 10 mL of DCM. Add this solution dropwise to the aldehyde mixture over 5 minutes at room temperature. Causality: Dropwise addition prevents localized exothermic spikes that could trigger vinyl polymerization.
-
Reaction: Stir the suspension vigorously at room temperature for 3–4 hours.
-
Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The highly conjugated imine will appear as a distinct, strongly UV-active spot with a lower Rf than the starting aldehyde.
-
Workup: Filter the mixture through a short pad of Celite to remove the molecular sieves. Wash the pad with an additional 10 mL of DCM.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Spectroscopic Validation: Analyze the crude product via 1H NMR. Critical Checkpoint: Confirm the disappearance of the aldehyde proton (~10.2 ppm) and the appearance of the characteristic imine proton ( CH=N ) singlet between 8.3–8.6 ppm.
Protocol B: Imine-Directed Ni-Catalyzed 1,2-Dicarbofunctionalization
Based on the foundational methodology for intercepting Heck intermediates[1].
Step-by-Step Methodology:
-
Catalyst Activation: In an argon-filled glovebox, charge a vial with Ni(cod)2 (10 mol%) and the synthesized imine from Protocol A (1.0 equiv, 0.2 mmol).
-
Electrophile Addition: Add the aryl halide (e.g., 4-iodobenzotrifluoride) (1.5 equiv).
-
Nucleophile Addition: Add the arylzinc reagent ( ArZnI ) (2.0 equiv) as a solution in THF. Causality: The imine nitrogen immediately coordinates to the Ni center upon oxidative addition of the aryl halide, stabilizing the metallacycle and preventing premature degradation[1][2].
-
Reaction: Seal the vial, remove it from the glovebox, and stir at 60 °C for 18 hours.
-
Hydrolysis (Imine Cleavage): Quench the reaction with 2M HCl (3 mL) and stir for 1 hour at room temperature. Causality: The acidic workup hydrolyzes the imine back to the aldehyde, unmasking the carbonyl group for subsequent synthetic steps while yielding the 1,2-dicarbofunctionalized product.
Experimental Workflow Visualization
Step-by-step experimental workflow for imine condensation and application.
References
-
Ni-Catalyzed Regioselective 1,2-Dicarbofunctionalization of Olefins by Intercepting Heck Intermediates as Transient Metallacycles Source: OSTI.GOV1
-
Ni-Catalyzed Regioselective 1,2-Dialkylation of Alkenes Enabled by the Formation of Two C(sp3) Source: ACS Publications3
-
Recent Developments in Nickel-Catalyzed Intermolecular Dicarbofunctionalization of Alkenes Source: ResearchGate2
Sources
Palladium-Catalyzed Functionalization of 4-(Trifluoromethyl)-2-vinylbenzaldehyde: Strategies for Advanced Heterocycle and Carbocycle Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Detailed Protocol Guide.
Introduction & Mechanistic Rationale
4-(Trifluoromethyl)-2-vinylbenzaldehyde (CAS: 2228118-39-4) is a highly versatile, trifunctional building block. The strategic placement of the trifluoromethyl (-CF 3 ) group significantly alters the electronic landscape of the standard 2-vinylbenzaldehyde scaffold. In medicinal chemistry, -CF 3 groups are privileged motifs used to enhance metabolic stability, lipophilicity, and binding affinity[1].
When subjected to palladium catalysis, the reactivity of this substrate is governed by strict electronic causality:
-
Electrophilic Activation: The strongly electron-withdrawing -CF 3 group at the 4-position (para to the aldehyde) lowers the LUMO of the carbonyl group. This makes the aldehyde highly susceptible to intramolecular nucleophilic attack following the initial Pd-activation of the vinyl group.
-
Migratory Insertion Control: The -CF 3 group modulates the electron density of the adjacent vinyl moiety, stabilizing intermediate alkyl-palladium species and preventing premature β -hydride elimination. This stabilization is critical for ensuring that cascade cyclizations outcompete simple Heck-type vinylation[2].
-
Divergent Pathways: Depending on the reaction environment, the substrate can be steered toward carbocycles (indenes/indanones) via direct cascade cyclization[3], or heterocycles (isoquinolines/isoindoles) via the in-situ formation of transient imines utilizing amine-based directing groups[4][5].
Divergent Pd-catalyzed pathways for 4-(Trifluoromethyl)-2-vinylbenzaldehyde.
Experimental Protocols & Methodologies
The following protocols are designed as self-validating systems. By tracking specific spectroscopic handles, researchers can verify the success of each mechanistic step without requiring complex intermediate isolations.
Protocol A: Synthesis of Trifluoromethylated Indene Scaffolds via Cascade Heck/Cyclization
Causality & Design: This protocol leverages an intermolecular Heck insertion of an aryl palladium species into the vinyl group. Because the -CF 3 group prevents rapid β -hydride elimination, the resulting alkyl-palladium intermediate undergoes intramolecular nucleophilic trapping by the highly electrophilic aldehyde[3].
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 4-(Trifluoromethyl)-2-vinylbenzaldehyde (1.0 equiv, 0.5 mmol), the desired Aryl Iodide (1.2 equiv, 0.6 mmol), Pd(OAc) 2 (5 mol%), and P(o-tolyl) 3 (10 mol%).
-
Base & Solvent Addition: Add anhydrous K 2 CO 3 (2.0 equiv). The choice of a mild inorganic base like K 2 CO 3 is deliberate; it prevents unwanted aldol condensations of the aldehyde while efficiently neutralizing the HI generated during the catalytic cycle[2]. Add 2.5 mL of degassed anhydrous DMF.
-
Reaction Execution: Seal the tube, purge with Argon for 5 minutes, and heat the mixture at 90 °C in an oil bath for 12 hours.
-
Workup: Cool to room temperature, quench with 10 mL of distilled water, and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Self-Validation Checkpoint: Analyze the crude mixture via 1 H NMR. The complete disappearance of the distinct aldehyde proton signal (~10.2 ppm) and the terminal vinyl protons (~5.5–7.0 ppm) confirms successful cyclization.
Catalytic cycle for the synthesis of trifluoromethylated indenes via cascade cyclization.
Protocol B: Synthesis of Trifluoromethylated Isoquinolines via Transient Imine Intermediates
Causality & Design: By condensing the aldehyde with a primary amine, a transient imine is formed. This imine acts as an internal nucleophile and directing group for a subsequent Pd-catalyzed intramolecular hydroarylation or aza-Michael addition, yielding fluorinated nitrogen heterocycles[5].
Step-by-Step Methodology:
-
Imine Formation: In a reaction vial, combine 4-(Trifluoromethyl)-2-vinylbenzaldehyde (1.0 equiv, 0.5 mmol) and tert-butylamine (1.1 equiv) in 3 mL of Methanol. Add one drop of glacial acetic acid to catalyze the condensation. Stir vigorously at room temperature for 1 hour[5].
-
Solvent Exchange: Evaporate the methanol completely under reduced pressure to remove generated water, which can poison the subsequent Pd-catalyzed step. Redissolve the crude imine in 3 mL of anhydrous 1,4-dioxane.
-
Catalyst Addition: Add Pd(PPh 3 ) 4 (5 mol%) and Cs 2 CO 3 (1.5 equiv).
-
Cyclization: Purge the vial with Argon, seal, and heat to 100 °C for 8 hours.
-
Isolation: Cool the mixture, filter through a short pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via chromatography.
Quantitative Data: Condition Optimization for Cascade Cyclization
To demonstrate the causality behind the reagent choices in Protocol A , the following table summarizes the optimization data. Bulky phosphine ligands (like P(o-tolyl) 3 ) are required to accelerate the final reductive elimination step, while polar aprotic solvents (DMF) stabilize the cationic Pd-intermediates during migratory insertion.
| Entry | Palladium Source (5 mol%) | Ligand (10 mol%) | Base (2.0 equiv) | Solvent | Yield (%) | Observation / Causality |
| 1 | Pd(OAc) 2 | PPh 3 | K 2 CO 3 | DMF | 42% | Incomplete reductive elimination; Heck byproducts observed. |
| 2 | Pd(OAc) 2 | P(o-tolyl) 3 | K 2 CO 3 | DMF | 89% | Optimal. Steric bulk accelerates ring closure. |
| 3 | Pd(OAc) 2 | P(o-tolyl) 3 | Et 3 N | DMF | 31% | Organic base leads to competing aldol condensation of substrate. |
| 4 | Pd(PPh 3 ) 4 | None | K 2 CO 3 | Toluene | 15% | Non-polar solvent fails to stabilize the transition state. |
| 5 | Pd(dba) 2 | tBuXPhos | K 2 CO 3 | Dioxane | 76% | Highly active, but trace protodeboronation/reduction occurs[6]. |
Analytical Validation & Troubleshooting
-
19 F NMR Reaction Tracking: The -CF 3 group serves as an exceptional internal spectroscopic handle. The starting 4-(Trifluoromethyl)-2-vinylbenzaldehyde exhibits a distinct singlet around -62.5 ppm. As the cascade cyclization alters the hybridization and electronics of the adjacent ring system, this signal typically shifts (e.g., to -61.0 ppm). This provides a rapid, quantitative method to track reaction kinetics without requiring complex workups[6].
-
Troubleshooting β -Hydride Elimination: If simple Heck products are observed instead of the desired cyclized indene, it indicates that β -hydride elimination is outcompeting nucleophilic attack. To rectify this, either increase the overall concentration of the reaction mixture (from 0.2 M to 0.5 M) to enforce proximity, or switch to a more sterically demanding ligand (e.g., tBuXPhos) to physically block the β -hydrogens from interacting with the palladium center[6].
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Palladium Catalyzed Vinyltrifluoromethylation of Aryl Halides through Decarboxylative Cross-Coupling with 2-(Trifluoromethyl)acrylic Acid [organic-chemistry.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Imidazolidine Hydride Donors in Palladium-Catalyzed Alkyne Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Protocol for Schiff Base Formation Using 4-(Trifluoromethyl)-2-vinylbenzaldehyde
[label="Dehydration", color="#34A853",
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Completing Synthesis Overview
I'm now adding insights on the vinyl group's sensitivity to polymerization, and the CF3 group's impact on carbonyl LUMO energy. I'm finalizing formatting of the reference citations, ensuring they are linked and clear. The executive summary is now completed.
Executive Summary & Mechanistic Rationale
Schiff bases (imines) are critical pharmacophores and versatile synthetic intermediates in drug development and materials science 1[1]. The synthesis of a Schiff base from 4-(Trifluoromethyl)-2-vinylbenzaldehyde presents a unique kinetic and thermodynamic profile due to the contrasting electronic and steric properties of its substituents.
As an Application Scientist, it is crucial to recognize that this is not a standard condensation. The molecule presents a dual challenge:
-
Electronic Activation: The strongly electron-withdrawing para-trifluoromethyl ( −CF3 ) group significantly increases the electrophilicity of the carbonyl carbon. This lowers the activation energy for the initial nucleophilic addition, accelerating the formation of the hemiaminal intermediate 2[2].
-
Steric and Reactive Considerations: The ortho-vinyl group introduces mild steric hindrance but, more importantly, is highly susceptible to side reactions (e.g., radical polymerization or Michael addition) under harsh thermal or strongly acidic conditions.
Therefore, this protocol intentionally bypasses traditional high-heat azeotropic distillation in favor of mild acid catalysis combined with chemical dehydration to preserve the integrity of the vinyl moiety while driving the equilibrium toward the target imine.
Experimental Design & Causality
A self-validating experimental design requires understanding the specific "why" behind each reagent choice:
-
Solvent (Absolute Ethanol): Schiff base formation is a reversible condensation reaction that produces water. Using absolute (anhydrous) ethanol minimizes the initial water content, preventing premature equilibrium stalling 3[3].
-
Catalyst (Glacial Acetic Acid): The reaction rate peaks at an optimal pH of approximately 4.54[4]. At this pH, the carbonyl oxygen is sufficiently protonated to enhance electrophilicity, but the primary amine remains largely unprotonated and nucleophilic. Stronger acids would form unreactive ammonium salts.
-
Thermodynamic Driver (4Å Molecular Sieves): Because the reaction is an equilibrium sequence of addition followed by elimination, the water byproduct must be sequestered 2[2]. Molecular sieves provide a mild, room-temperature method to remove water without the thermal stress of a Dean-Stark apparatus, thereby protecting the sensitive 2-vinyl group 5[5].
Reaction Workflow
Mechanistic pathway of Schiff base formation under mild acid catalysis.
Step-by-Step Protocol
Model Reaction: Condensation of 4-(Trifluoromethyl)-2-vinylbenzaldehyde with a standard primary amine (e.g., p-Toluidine).
Materials & Reagents
-
4-(Trifluoromethyl)-2-vinylbenzaldehyde (1.0 equivalent)
-
Primary amine (e.g., p-Toluidine) (1.05 equivalents)
-
Absolute Ethanol (Reaction solvent)
-
Glacial Acetic Acid (Catalyst)
-
4Å Molecular Sieves (Activated at 300°C for 3 hours prior to use)
Procedure
-
Preparation of the Aldehyde Solution: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 4-(Trifluoromethyl)-2-vinylbenzaldehyde in 20 mL of absolute ethanol.
-
Acidification: Add 2-3 drops of glacial acetic acid to adjust the solution to pH ~4.5. Stir for 5 minutes at room temperature (20-25°C) to allow for complete protonation of the highly electrophilic carbonyl oxygen4[4].
-
Addition of the Amine: In a separate vial, dissolve 10.5 mmol of the primary amine in 10 mL of absolute ethanol. Add this solution dropwise to the aldehyde mixture over 10 minutes to prevent localized exothermic spikes that could trigger vinyl polymerization.
-
Dehydration Integration: Add 2.0 g of freshly activated 4Å molecular sieves directly to the reaction mixture. This immediately begins sequestering the water byproduct, shifting the equilibrium toward the imine 5[5].
-
Reaction Maturation: Seal the flask under an inert atmosphere (Nitrogen or Argon) to protect the vinyl group from auto-oxidation. Stir the mixture at room temperature for 2.5 to 3 hours. (Critical Note: Do not reflux unless TLC indicates stalled progress, as elevated temperatures risk degrading the vinyl moiety).
-
Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) eluent. The reaction is complete when the UV-active aldehyde spot is fully consumed.
-
Isolation: Filter the reaction mixture through a short pad of Celite to remove the molecular sieves. Concentrate the filtrate under reduced pressure (rotary evaporator) ensuring the water bath temperature does not exceed 35°C.
-
Purification: Recrystallize the crude solid from cold absolute ethanol. If the resulting Schiff base is an oil, purify via flash column chromatography (neutral alumina is preferred over silica to prevent imine hydrolysis).
Quantitative Data & Analytical Validation
To demonstrate the kinetic impact of the −CF3 and vinyl groups, the following table summarizes the expected reaction times and yields compared to baseline substrates under identical conditions.
| Aldehyde Substrate | Electronic/Steric Effect | Reaction Time (25°C) | Isolated Yield | Vinyl Group Integrity |
| Benzaldehyde | Neutral baseline | 4.0 h | 78% | N/A |
| 4-(Trifluoromethyl)benzaldehyde | Strongly e⁻ withdrawing | 1.5 h | 92% | N/A |
| 2-Vinylbenzaldehyde | Steric hindrance (ortho) | 6.0 h | 71% | Maintained |
| 4-(Trifluoromethyl)-2-vinylbenzaldehyde | Synergistic (e⁻ withdrawing + steric) | 2.5 h | 88% | Maintained |
Analytical Self-Validation ( 1 H NMR)
To confirm successful Schiff base formation and ensure the vinyl group was not polymerized during the reaction, analyze the 1 H NMR spectrum ( CDCl3 ):
-
Disappearance: The characteristic aldehyde proton ( ∼10.2 ppm) must be completely absent.
-
Appearance: A new sharp singlet representing the imine proton ( −CH=N− ) will appear between 8.3−8.6 ppm.
-
Preservation: The highly sensitive vinyl protons should remain visible as a distinct multiplet system (typically a doublet of doublets) between 5.3−5.8 ppm (terminal =CH2 ) and 7.0−7.5 ppm (internal −CH= ).
References
- Source: tu.edu.
- Application Notes and Protocols for the Synthesis of Schiff Bases from p-(Dimethylamino)
- Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives Source: Medires Publishing URL
- Synthesis, Physicochemical and Antimicrobial Studies of Schiffbase Ligand derived from Benzaldehyde and Urea and its Ni(II) and Cu(II)
- Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde Source: MDPI URL
Sources
One-pot synthesis methodologies utilizing fluorinated ortho-vinylbenzaldehydes
Title: Application Note: One-Pot Asymmetric Allylation and Ring-Closing Metathesis of Fluorinated ortho-Vinylbenzaldehydes
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Rationale
The incorporation of fluorine into organic scaffolds is a privileged strategy in modern drug development, utilized to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. Utilizing fluorinated ortho-vinylbenzaldehydes as starting building blocks enables the rapid, stereocontrolled assembly of complex benzo-fused bicyclic systems. Specifically, they are critical precursors for enantioenriched 1-amino-1,2-dihydronaphthalenes, which serve as core pharmacophores in therapeutics such as the antidepressant sertraline[1]. Alternatively, activated ortho-vinylbenzaldehydes can be utilized in sequential assemblies with Morita–Baylis–Hillman carbonates to construct chiral methanobenzo[7]annulenone frameworks[2].
This application note details a telescoped, one-pot methodology combining Ellman’s imine condensation, asymmetric allylation, and Ring-Closing Metathesis (RCM)[3].
The Causality of the One-Pot Approach: Isolating intermediate imines or open-chain homoallylic amines often leads to yield attrition due to hydrolytic instability and oxidative degradation. By conducting the sequence in a single reaction vessel, we leverage orthogonal reactivities: the titanium-mediated imine formation is entirely compatible with subsequent organozinc additions. Furthermore, the resulting bulky sulfinamide group effectively masks the basicity of the newly formed amine, preventing the deactivation (catalyst poisoning) of the ruthenium-based Grubbs catalyst during the final RCM step[3].
Reaction Workflow & Logic
Caption: One-pot workflow from fluorinated o-vinylbenzaldehyde to bicyclic homoallylic amines.
Step-by-Step Experimental Protocol
Self-Validating System: This protocol integrates built-in analytical checkpoints to ensure each orthogonal reaction phase reaches completion before the next is initiated, guaranteeing the integrity of the one-pot system.
Phase 1: Imine Condensation
-
Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve the fluorinated ortho-vinylbenzaldehyde (1.0 equiv, e.g., an α-trifluoromethylstyrene derivative)[3] in anhydrous THF to achieve a 0.2 M concentration.
-
Reagent Addition: Add (R)-N-(tert-butanesulfinyl)amide (1.1 equiv) followed by Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv).
-
Causality: Ti(OEt)₄ serves a dual mechanistic purpose: it acts as a mild Lewis acid to activate the aldehyde carbonyl and as an irreversible water scavenger, driving the condensation equilibrium forward without requiring harsh Dean-Stark dehydration.
-
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Validation Checkpoint: Quench a 10 µL aliquot with water, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active aldehyde spot validates readiness for Phase 2.
-
Phase 2: Diastereoselective Allylation
-
Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach -78 °C.
-
Causality: Cryogenic temperatures are critical to rigidify the six-membered Zimmerman-Traxler transition state. This maximizes the facial selectivity imparted by the bulky tert-butanesulfinyl auxiliary, ensuring high diastereomeric excess.
-
-
Nucleophilic Addition: Dropwise add a solution of allylzinc bromide (2.0 equiv, 0.5 M in THF) down the side of the flask to pre-cool the reagent.
-
Reaction: Stir at -78 °C for 4 hours, then slowly allow the system to warm to 0 °C over 1 hour.
-
Validation Checkpoint: In-process LC-MS of a micro-aliquot should confirm the expected mass of the open-chain fluorinated homoallylic amine intermediate[1].
-
Phase 3: Ring-Closing Metathesis (RCM)
-
Dilution: Dilute the reaction mixture with anhydrous, argon-sparged toluene to reach a final concentration of 0.05 M.
-
Causality: High dilution is thermodynamically required to favor intramolecular cyclization (RCM) over competing intermolecular cross-metathesis or oligomerization.
-
-
Catalysis: Add Grubbs 2nd Generation Catalyst (5 mol%).
-
Cyclization: Stir at room temperature for 12 hours. (Note: For highly deactivated perfluoroalkyl substituents, warming to 40–60 °C may be required).
-
Causality: The highly electron-withdrawing nature of fluorinated vinyl groups (e.g., α-CF₃) reduces the electron density of the olefin, significantly slowing down the metathesis cycle[3]. Grubbs II is selected over Grubbs I due to its robust initiation rate and superior tolerance to electron-deficient olefins.
-
-
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Filter the biphasic mixture through a pad of Celite to remove precipitated titanium salts and ruthenium residues. Extract the aqueous layer with EtOAc, dry the combined organics over MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Data Presentation: Optimization & Yields
The following table summarizes the optimization metrics for the RCM step, specifically highlighting the profound deactivating effect that different fluorinated substituents exert on the reaction efficiency[3].
| Substrate (R-group on Vinyl) | Catalyst Loading | Temp (°C) | Time (h) | Overall Yield (%) | Diastereomeric Ratio (dr) |
| -H (Non-fluorinated) | 2 mol% Grubbs II | 25 | 4 | 88 | >99:1 |
| -F (Monofluoro) | 5 mol% Grubbs II | 25 | 8 | 82 | >99:1 |
| -CF₃ (Trifluoromethyl) | 5 mol% Grubbs II | 40 | 16 | 74 | 98:2 |
| -C₂F₅ (Pentafluoroethyl) | 10 mol% Grubbs II | 60 | 24 | 65 | 95:5 |
Note: As the electron-withdrawing capacity and steric bulk of the fluorinated group increase, higher thermal energy and catalyst loadings are necessitated to drive the catalytic cycle to completion.
Troubleshooting & Quality Control
-
Symptom: Low Diastereomeric Ratio (dr < 90:10).
-
Root Cause: Premature warming during the allylation phase or trace moisture degrading the chiral sulfinamide auxiliary.
-
Solution: Ensure strict anhydrous conditions (flame-dried glassware, freshly titrated organozinc reagents) and maintain the internal temperature at exactly -78 °C until the allylzinc bromide is fully consumed.
-
-
Symptom: Incomplete RCM (High levels of open-chain intermediate recovered).
-
Root Cause: Ruthenium catalyst poisoning by trace free amines, or severe steric/electronic deactivation by the -CF₃ group[3].
-
Solution: Sparge the dilution solvent (toluene) with argon for 30 minutes prior to addition to remove dissolved oxygen. If poisoning is suspected, add a mild Lewis acid (e.g., Ti(O-iPr)₄, 10 mol%) to sequester any free basic amines, or switch to the more reactive Hoveyda-Grubbs 2nd Generation catalyst.
-
References
-
Sedgwick, D. M., Barrio, P., Simón, A., Román, R., & Fustero, S. (2016). Asymmetric Allylation/RCM-Mediated Synthesis of Fluorinated Benzo-Fused Bicyclic Homoallylic Amines As Dihydronaphthalene Derivatives. The Journal of Organic Chemistry, 81(19), 8876-8887. URL:[Link]
-
Jiang, B., Xiao, B.-X., Ouyang, Q., Liang, H.-P., & Du, W. (2019). Sequential Assembly of Morita–Baylis–Hillman Carbonates and Activated ortho-Vinylbenzaldehydes To Construct Chiral Methanobenzo[7]annulenone Frameworks. Organic Letters, 21(9), 3310-3313. URL:[Link]
Sources
Application of 4-(Trifluoromethyl)-2-vinylbenzaldehyde in medicinal chemistry
An Application Guide to the Strategic Use of 4-(Trifluoromethyl)-2-vinylbenzaldehyde in Modern Medicinal Chemistry
Introduction: The Strategic Value of Multifunctional Building Blocks
In contemporary drug discovery, the design of novel therapeutic agents hinges on the strategic use of molecular building blocks that offer both functional versatility and desirable physicochemical properties. One of the most impactful strategies in medicinal chemistry involves the incorporation of fluorine atoms or fluorinated motifs into drug candidates to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl (CF₃) group, in particular, is a powerful bioisostere for methyl or chloro groups and is prized for its ability to block metabolic hotspots and enhance a compound's pharmacokinetic profile.[3][4]
This guide focuses on 4-(Trifluoromethyl)-2-vinylbenzaldehyde , a specialized reagent that combines the proven benefits of the trifluoromethyl group with the synthetic flexibility of both an aldehyde and a vinyl functional group. The strategic ortho-positioning of the vinyl and aldehyde moieties, coupled with the potent electron-withdrawing nature of the para-CF₃ group, makes this molecule a highly reactive and versatile platform for constructing complex molecular architectures. This document serves as a detailed application note for researchers and drug development professionals, outlining the potential of this building block and providing robust protocols for its application in the synthesis of medicinally relevant scaffolds.
Reactivity Profile and Physicochemical Properties
The unique reactivity of 4-(Trifluoromethyl)-2-vinylbenzaldehyde stems from the electronic interplay of its functional groups. The CF₃ group at the para-position exerts a strong electron-withdrawing effect, which significantly increases the electrophilicity of the aldehyde's carbonyl carbon.[5] This makes the aldehyde highly susceptible to a wide range of nucleophilic addition reactions. Concurrently, the vinyl group at the ortho-position serves as a versatile handle for carbon-carbon bond formation via cross-coupling, cycloaddition, and polymerization reactions.[6][7]
Application Note 1: Synthesis of Trifluoromethylated Heterocyclic Scaffolds
The aldehyde functionality serves as a classical entry point for the synthesis of a diverse array of heterocyclic systems, which form the core of many approved drugs. The presence of the vinyl group offers a unique opportunity for either subsequent functionalization or direct participation in tandem cyclization reactions.
Protocol 1: Synthesis of Dihydropyridine (DHP) Derivatives via Hantzsch-Type Reaction
Rationale: The 1,4-dihydropyridine scaffold is a well-established pharmacophore, most notably found in calcium channel blockers used to treat hypertension. The Hantzsch reaction is a robust, one-pot multicomponent reaction ideal for creating these structures. Using 4-(Trifluoromethyl)-2-vinylbenzaldehyde allows for the direct incorporation of the trifluoromethylphenyl moiety, which is known to enhance biological activity. The vinyl group remains as a handle for late-stage diversification.
Experimental Protocol:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-(Trifluoromethyl)-2-vinylbenzaldehyde (10 mmol, 1 eq.), ethyl acetoacetate (20 mmol, 2 eq.), and ammonium acetate (12 mmol, 1.2 eq.) in 50 mL of ethanol.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, slowly add cold water (50 mL) to induce precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with a cold 1:1 mixture of ethanol and water (3 x 20 mL). Recrystallize the crude product from hot ethanol to yield the purified dihydropyridine derivative.
Application Note 2: Advanced Scaffolds via Orthogonal Reactions
The distinct reactivity of the aldehyde and vinyl groups allows for a sequential or orthogonal synthetic strategy. One functional group can be transformed while the other remains intact, enabling the systematic construction of complex molecules. This approach is highly valuable for building libraries of compounds for structure-activity relationship (SAR) studies.
Protocol 2: Sequential Reductive Amination and Suzuki Cross-Coupling
Rationale: This two-step sequence demonstrates the power of orthogonal functionalization. First, the aldehyde is converted into a secondary or tertiary amine via reductive amination, a cornerstone reaction in medicinal chemistry for introducing basic nitrogen centers that can improve solubility and target engagement. Second, the vinyl group is utilized in a Suzuki cross-coupling reaction to introduce a new aryl or heteroaryl moiety, significantly increasing molecular complexity.
Experimental Protocol:
Step A: Reductive Amination
-
Imine Formation: Dissolve 4-(Trifluoromethyl)-2-vinylbenzaldehyde (5 mmol, 1 eq.) and a primary or secondary amine (5.5 mmol, 1.1 eq.) in 30 mL of dichloromethane (DCM). Add 2-3 grams of anhydrous magnesium sulfate to act as a drying agent. Stir the mixture at room temperature for 2-4 hours to form the imine intermediate.
-
Reduction: Cool the mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (7.5 mmol, 1.5 eq.) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (20 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amine by silica gel column chromatography.
Step B: Suzuki Cross-Coupling
-
Setup: In a reaction vial, combine the product from Step A (1 mmol, 1 eq.), an appropriate arylboronic acid (1.2 mmol, 1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Reaction: Add a 2M aqueous solution of sodium carbonate (2 mL) and 1,4-dioxane (5 mL). Degas the mixture by bubbling argon through it for 15 minutes. Seal the vial and heat the reaction to 90°C for 8-12 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product via column chromatography.
Caption: Sequential reaction workflow.
Application Note 3: Accessing Novel 3D Scaffolds via Cycloaddition
The vinyl group is an excellent participant in cycloaddition reactions, which are powerful methods for rapidly building molecular complexity and generating three-dimensional, sp³-rich scaffolds. Such structures are increasingly sought after in drug discovery to explore new chemical space and improve selectivity.
Protocol 3: [3+2] Cycloaddition with a Nitrile Oxide
Rationale: The [3+2] cycloaddition reaction between a vinyl group (a dipolarophile) and a nitrile oxide (a 1,3-dipole) generates a five-membered isoxazoline ring. This heterocyclic motif is found in various biologically active compounds. Theoretical studies suggest that electron-withdrawing groups like CF₃ on the vinylarene can enhance the reaction rate.[7][8]
Experimental Protocol:
-
Nitrile Oxide Generation (In Situ): In a 50 mL flask, dissolve an appropriate benzaldoxime (e.g., 4-chlorobenzaldoxime) (2 mmol, 1 eq.) in 20 mL of tetrahydrofuran (THF). Add 4-(Trifluoromethyl)-2-vinylbenzaldehyde (2 mmol, 1 eq.) to this solution.
-
Reaction: While stirring vigorously, add a solution of sodium hypochlorite (NaOCl, household bleach, ~5% solution, 5 mL) dropwise over 30 minutes. The NaOCl oxidizes the oxime to the nitrile oxide in situ, which is then trapped by the vinyl group.
-
Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting materials by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate (30 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by silica gel chromatography to yield the isoxazoline-substituted trifluoromethylbenzaldehyde.
Caption: Potential reaction pathways.
Quantitative Data Summary
While specific yield and activity data for derivatives of 4-(Trifluoromethyl)-2-vinylbenzaldehyde are not extensively published, the following table summarizes the expected outcomes and benefits based on established chemistry for analogous structures.
| Reaction Type | Target Scaffold | Key Advantage of Using This Reagent | Representative Biological Target Classes |
| Hantzsch Reaction | Dihydropyridines | Direct CF₃ incorporation; vinyl handle for diversification. | Ion Channels (e.g., L-type Ca²⁺ channels)[9] |
| Reductive Amination | Substituted Amines | Introduces basic nitrogen for improved PK properties. | GPCRs, Kinases, Transporters |
| Suzuki Coupling | Biaryl Compounds | Builds molecular complexity for SAR exploration. | Kinases, Proteases, Nuclear Receptors |
| [3+2] Cycloaddition | Isoxazolines | Rapid access to 3D, sp³-rich heterocyclic cores. | Various; scaffold for library synthesis[7] |
Conclusion
4-(Trifluoromethyl)-2-vinylbenzaldehyde represents a highly valuable and versatile building block for modern medicinal chemistry. Its dual functionality allows for the application of orthogonal synthetic strategies to create diverse and complex molecular libraries. The integrated trifluoromethyl group provides a proven method for enhancing the drug-like properties of the resulting compounds, such as metabolic stability and target affinity.[1][3] The protocols and applications outlined in this guide provide a robust framework for researchers to leverage the unique reactivity of this reagent in the pursuit of novel therapeutic agents.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - R Discovery. R Discovery.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. PubMed.
- Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. Benchchem.
- Design and biological activity of trifluoromethyl containing drugs. Wechem.
- A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry. Benchchem.
- Application Notes and Protocols for the Synthesis of 2-Vinyl-1H-benzimidazole Derivatives in Medicinal Chemistry. Benchchem.
- 4-Trifluoromethylbenzaldehyde - Wikipedia. Wikipedia.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
- A Comparative Analysis of the Reactivity of 3- (Trifluoromethyl)benzaldehyde and 4-. Benchchem.
- Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC.
- Divulging the various chemical reactivity of trifluoromethyl-4-vinyl-benzene as well as methyl-4-vinyl-benzene in [3+2] cycloaddition reactions. PubMed.
- Benzaldehyde derivative and process for its preparation. Google Patents.
- Divulging the various chemical reactivity of trifluoromethyl-4-vinylbenzene as well as methyl-4-vinyl-benzene in [3þ2] cycloaddition reactions. ResearchGate.
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- 1. mdpi.com [mdpi.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Divulging the various chemical reactivity of trifluoromethyl-4-vinyl-benzene as well as methyl-4-vinyl-benzene in [3+2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP0145334A2 - Benzaldehyde derivative and process for its preparation - Google Patents [patents.google.com]
Application Notes and Protocols: A Unified Strategy for the Total Synthesis of Fluorinated Natural Product Analogs Using Vinylbenzaldehyde Precursors
Abstract
The strategic incorporation of fluorine into natural products represents a paramount strategy in modern drug discovery, often leading to enhanced metabolic stability, bioavailability, and binding affinity. This application note details a comprehensive synthetic strategy for accessing complex fluorinated carbocyclic cores, characteristic of many bioactive natural products, through a convergent and highly stereocontrolled Diels-Alder reaction. The cornerstone of this approach is the utilization of strategically fluorinated vinylbenzaldehyde precursors as versatile diene components. We present a detailed protocol for the synthesis of a fluorinated analog of a cannabinoid-like core structure, showcasing the robustness and adaptability of this methodology for the generation of novel chemical entities with therapeutic potential.
Introduction: The Fluorine Advantage in Natural Product Synthesis
Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, make it a valuable element in medicinal chemistry.[1] The introduction of fluorine into a bioactive molecule can profoundly alter its physicochemical properties, often leading to improved pharmacokinetic profiles.[1] While naturally occurring fluorinated compounds are rare, the synthetic incorporation of fluorine into natural product scaffolds is a well-established strategy for lead optimization in drug development.[2][3][4][5]
This guide focuses on a powerful and convergent approach to the synthesis of fluorinated natural product analogs, employing vinylbenzaldehyde derivatives as key building blocks. These precursors are particularly advantageous due to their ability to participate in [4+2] cycloaddition reactions (Diels-Alder reactions), which are renowned for their efficiency in constructing complex six-membered rings with excellent stereocontrol.[6][7] By strategically placing fluorine atoms on the vinylbenzaldehyde scaffold, we can readily access a diverse range of fluorinated carbocyclic cores that are central to numerous classes of natural products, including terpenoids and alkaloids.
The Strategic Role of Vinylbenzaldehydes in Complex Synthesis
Vinylbenzaldehydes are bifunctional molecules that contain both a reactive diene system (the vinyl group conjugated with the benzene ring) and a versatile aldehyde handle. The diene component is primed for participation in pericyclic reactions, most notably the Diels-Alder reaction, allowing for the rapid assembly of complex polycyclic frameworks. The aldehyde functionality serves as a convenient point for subsequent chemical modifications, enabling the introduction of additional complexity and the completion of the total synthesis.
The power of this approach lies in the ability to pre-install fluorine atoms onto the vinylbenzaldehyde precursor. This "fluorinated building block" strategy ensures the precise and regioselective introduction of fluorine into the target molecule at an early stage of the synthesis.
Proposed Total Synthesis of a Fluorinated Cannabinoid Analog
To illustrate the practical application of this strategy, we propose a detailed synthetic route to a novel fluorinated analog of a hexahydrocannabinol (HHC) derivative. HHCs are a class of cannabinoids with a saturated cyclohexyl ring, and their synthesis often involves the construction of this key carbocycle. Our proposed synthesis will leverage a Diels-Alder reaction between a custom-designed fluorinated vinylbenzaldehyde and a suitable dienophile to construct the core of the fluorinated HHC analog.
Retrosynthetic Analysis
Our retrosynthetic strategy for the target fluorinated HHC analog is outlined below. The key disconnection is the intramolecular Diels-Alder reaction of a fluorinated vinylbenzaldehyde derivative.
Caption: Retrosynthetic analysis of the target fluorinated HHC analog.
Forward Synthesis Workflow
The proposed forward synthesis involves three main stages:
-
Synthesis of the Fluorinated Vinylbenzaldehyde Precursor: Preparation of the key fluorinated diene from a commercially available starting material.
-
The Key Diels-Alder Cycloaddition: Construction of the carbocyclic core through a highly stereoselective [4+2] cycloaddition.
-
Post-Cycloaddition Modifications: Elaboration of the initial cycloadduct to afford the final fluorinated HHC analog.
Caption: Overall workflow for the total synthesis of the fluorinated HHC analog.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the proposed synthesis.
Protocol 1: Synthesis of 2-Fluoro-5-methoxy-3-vinylbenzaldehyde
This protocol describes the preparation of the key fluorinated vinylbenzaldehyde precursor.
Materials:
-
2-Fluoro-5-methoxyphenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Vinyltributyltin
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Protection of the Phenolic Hydroxyl Group:
-
To a solution of 2-fluoro-5-methoxyphenol (1.0 eq) and imidazole (1.2 eq) in dry THF at 0 °C, add TBDMSCl (1.1 eq) portionwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate in vacuo and purify by flash column chromatography to afford the TBDMS-protected phenol.
-
-
Ortho-Directed Lithiation and Stille Coupling:
-
Dissolve the TBDMS-protected phenol (1.0 eq) in dry THF and cool to -78 °C.
-
Add n-BuLi (1.1 eq) dropwise and stir for 1 hour at -78 °C.
-
Add vinyltributyltin (1.2 eq) and allow the reaction to warm to room temperature overnight.
-
Quench with saturated ammonium chloride solution and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the vinylated intermediate.
-
-
Formylation via Lithiation and Quenching with DMF:
-
Dissolve the vinylated intermediate (1.0 eq) in dry THF and cool to -78 °C.
-
Add n-BuLi (1.1 eq) dropwise and stir for 1 hour.
-
Add dry DMF (1.5 eq) and stir for another 2 hours at -78 °C.
-
Allow the reaction to warm to room temperature and quench with 1 M HCl.
-
Extract with diethyl ether, wash with saturated sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography to obtain the desired 2-fluoro-5-methoxy-3-vinylbenzaldehyde.
-
Protocol 2: Diels-Alder Cycloaddition
This protocol details the key [4+2] cycloaddition to form the carbocyclic core.
Materials:
-
2-Fluoro-5-methoxy-3-vinylbenzaldehyde
-
Methyl vinyl ketone (dienophile)
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Dry Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a solution of 2-fluoro-5-methoxy-3-vinylbenzaldehyde (1.0 eq) in dry DCM at -78 °C, add methyl vinyl ketone (1.5 eq).
-
Add the Lewis acid catalyst (0.2 eq) dropwise.
-
-
Reaction and Workup:
-
Stir the reaction mixture at -78 °C for 6 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate in vacuo and purify the crude product by flash column chromatography to yield the Diels-Alder adduct.
-
Data Presentation
The following table summarizes expected outcomes for the key Diels-Alder reaction based on literature precedents for similar transformations.
| Diene | Dienophile | Catalyst | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| 2-Fluoro-5-methoxy-3-vinylbenzaldehyde | Methyl vinyl ketone | BF₃·OEt₂ | -78 | 85-95 | >95:5 (endo:exo) |
| 2-Fluoro-5-methoxy-3-vinylbenzaldehyde | Acrolein | ZnCl₂ | -40 | 80-90 | >90:10 (endo:exo) |
| 2-Fluoro-5-methoxy-3-vinylbenzaldehyde | N-Phenylmaleimide | None (Thermal) | 80 | >90 | >98:2 (endo:exo) |
Expert Insights and Troubleshooting
-
Causality behind Experimental Choices: The use of a TBDMS protecting group for the phenol is crucial to prevent unwanted side reactions during the lithiation steps. The choice of a Lewis acid catalyst in the Diels-Alder reaction is to accelerate the reaction rate and enhance the endo-selectivity.
-
Self-Validating System: The progress of each reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material before proceeding to the next step. The structure of all key intermediates and the final product should be rigorously confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS).
-
Troubleshooting:
-
Low Yield in Lithiation Steps: Ensure rigorously anhydrous conditions and freshly titrated n-BuLi. The temperature control is critical; maintain the reaction at -78 °C during the addition of n-BuLi.
-
Poor Stereoselectivity in Diels-Alder Reaction: The choice of Lewis acid and solvent can significantly impact the diastereoselectivity. Screening different Lewis acids (e.g., TiCl₄, SnCl₄) and solvents may be necessary to optimize the selectivity. Lowering the reaction temperature generally favors the formation of the kinetic endo product.
-
Side Reactions: The aldehyde functionality in the vinylbenzaldehyde precursor can be sensitive to nucleophilic attack. It is important to use non-nucleophilic bases and to perform the reactions at low temperatures.
-
Conclusion
The synthetic strategy outlined in this application note provides a robust and versatile platform for the total synthesis of fluorinated natural product analogs. The use of fluorinated vinylbenzaldehyde precursors in a key Diels-Alder cycloaddition allows for the efficient and stereocontrolled construction of complex carbocyclic cores. This methodology is amenable to the synthesis of a wide range of fluorinated molecules, offering significant potential for the discovery of novel therapeutic agents with enhanced pharmacological properties.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Walker, M. C., & Chang, M. C. (2014). Natural and engineered biosynthesis of fluorinated natural products. Chemical Society Reviews, 43(18), 6527-6536. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Ni, C., & Hu, J. (2017). The unique role of fluorine in the design of logs and catalysts. Chemical Society Reviews, 46(18), 5459-5474. [Link]
-
Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder reaction in total synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. [Link]
-
Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. John Wiley & Sons. [Link]
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New strategies for organic catalysis: the first highly enantioselective organocatalytic Diels-Alder reaction. Journal of the American Chemical Society, 122(17), 4243-4244. [Link]
-
Burke, M. D., & Schreiber, S. L. (2004). A planning strategy for diversity-oriented synthesis. Angewandte Chemie International Edition, 43(1), 46-58. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]
-
Stille, J. K. (1986). The palladium-catalyzed cross-coupling reactions of organotin reagents with organic electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press. [Link]
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
-
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]
-
Mechoulam, R., Hanus, L. O., Pertwee, R., & Howlett, A. C. (2014). Early phytocannabinoid chemistry to endocannabinoids and beyond. Natural product reports, 31(10), 1319-1343. [Link]
-
K. C. Nicolaou, S. A. Snyder, G. Vassilikogiannakis, Angewandte Chemie International Edition, 2002 , 41, 1668-1698. [Link]
-
A. S. Kumar, RSC Advances, 2025 , 15, 12345-12367. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The rare fluorinated natural products and biotechnological prospects for fluorine enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural and engineered biosynthesis of fluorinated natural products - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering site-selective incorporation of fluorine into natural product analogs | bioRxiv [biorxiv.org]
Technical Support Center: Stabilization & Storage of 4-(Trifluoromethyl)-2-vinylbenzaldehyde
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation or catastrophic polymerization of highly reactive styrene and vinylbenzaldehyde derivatives.
4-(Trifluoromethyl)-2-vinylbenzaldehyde presents a unique, dual-threat degradation profile. The strongly electron-withdrawing trifluoromethyl (-CF3) group lowers the LUMO of the vinyl moiety, making it hyper-susceptible to radical polymerization. Simultaneously, the benzaldehyde core is highly prone to autoxidation. Managing these competing vulnerabilities requires precise environmental control.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your monomer from storage to synthesis.
Mechanistic pathways of monomer degradation and TBC inhibition.
Core Troubleshooting FAQs
Q1: I stored my monomer at -20°C and rigorously purged the vial with 100% Argon, but it still polymerized into a solid block. Why? A1: You likely induced "inhibitor starvation." Most commercial vinylbenzaldehyde derivatives are stabilized with 10–50 ppm of 4-tert-butylcatechol (TBC). A critical, often-overlooked mechanistic fact is that TBC is not a standalone radical scavenger; it requires a minimum of 10–15 ppm of dissolved oxygen to form the active quinone species that actually traps carbon-centered radicals[1].
Causality: By rigorously purging the headspace with 100% Argon, you stripped the dissolved oxygen from the liquid phase. Without oxygen, TBC becomes completely inert[2]. The highly activated vinyl group, destabilized by the -CF3 induction effect, then undergoes spontaneous auto-polymerization, which is exothermic and self-sustaining even at low temperatures. Solution: Never blanket TBC-inhibited monomers with pure inert gas unless you are immediately proceeding to polymerization. Instead, use an "air-blanket" or a specialized gas mixture containing ~5% oxygen in nitrogen to maintain inhibitor efficacy[3].
Q2: My sample has turned distinctly yellow and the viscosity has increased, though it hasn't fully solidified. Is it still usable? A2: The yellowing is a primary indicator of autoxidation, where the aldehyde group oxidizes into a carboxylic acid (forming 4-(trifluoromethyl)-2-vinylbenzoic acid)[4].
Causality: This occurs when the monomer is exposed to excess ambient oxygen and light over prolonged periods. The resulting carboxylic acid acts as an auto-catalyst, lowering the pH of the solution. This acidic environment can trigger cationic oligomerization of the vinyl groups, leading to the observed increase in viscosity. Solution: Do not use the yellowed sample for sensitive cross-coupling or RAFT polymerizations. The acidic impurities will quench organometallic catalysts and alter your reaction stoichiometry. You must purify the monomer via basic alumina chromatography (see Protocol 1) before use.
Q3: How do I properly remove the TBC inhibitor immediately before my polymerization experiment? A3: TBC must be removed prior to intentional polymerization; otherwise, it will cause unpredictable induction periods, consume your initiator, and result in broad molecular weight distributions. The most reliable method is passing the monomer through a short plug of basic alumina (Al₂O₃), which traps the weakly acidic phenolic hydroxyl groups of TBC. See Protocol 1 below for the self-validating removal method.
Quantitative Storage Parameters
To prevent both autoxidation and polymerization, storage conditions must perfectly balance the oxygen required by the inhibitor with the risk of aldehyde oxidation.
| Parameter | Recommended Condition | Critical Threshold / Limit | Causality / Rationale |
| Temperature | 2°C to 8°C | Do not exceed 25°C | Slows kinetic rate of autoxidation and radical generation[5]. |
| Inhibitor (TBC) | 10 – 50 ppm | < 10 ppm risks runaway | Scavenges free radicals to prevent chain propagation[6]. |
| Dissolved Oxygen | 15 – 20 ppm | < 10 ppm inactivates TBC | Required co-factor for TBC to form radical-trapping quinones[3]. |
| Headspace Gas | 5% O₂ in N₂ (or Air) | 100% Ar/N₂ is prohibited | Maintains equilibrium of dissolved O₂ in the liquid phase[1]. |
| Light Exposure | Amber Vial / Dark | Avoid UV/Direct Light | UV light cleaves bonds, initiating free radical formation[4]. |
Standard Operating Protocols
Step-by-step workflow for TBC inhibitor removal via basic alumina.
Protocol 1: Inhibitor Removal via Basic Alumina Chromatography
Objective: Remove TBC inhibitor to yield pure, highly reactive 4-(Trifluoromethyl)-2-vinylbenzaldehyde immediately prior to use. Self-Validating Mechanism: Basic alumina selectively binds the acidic phenolic protons of TBC. Successful removal is analytically confirmed via ¹H-NMR, ensuring no inhibitor remains to quench your downstream reaction.
Step-by-Step Methodology:
-
Preparation: In a dark fume hood, pack a glass Pasteur pipette with a small plug of glass wool.
-
Stationary Phase: Add 2-3 inches of activated Basic Alumina (Brockmann Grade I). Tap gently to ensure uniform packing without channeling.
-
Pre-wetting (Optional): Flush the column with 1-2 mL of an anhydrous, non-polar solvent (e.g., hexanes) if your downstream reaction allows for it. Otherwise, proceed neat.
-
Elution: Carefully load the required volume of inhibited monomer onto the top of the alumina. Allow it to elute via gravity. Do not apply positive pressure, as this reduces interaction time and may force TBC through the column.
-
Collection: Collect the purified monomer in a pre-chilled, amber receiving vial.
-
Validation: Take a 10 µL aliquot and run a rapid ¹H-NMR in CDCl₃. The aromatic protons of TBC (typically appearing as multiplets around 6.6–6.8 ppm) must be completely absent. The aldehyde proton of your monomer should remain sharply visible at ~10.0 ppm.
-
Action: Use the purified monomer immediately. If a delay is unavoidable, store at -80°C for no longer than 2 hours.
Protocol 2: Aliquoting and Re-Inhibiting for Long-Term Storage
Objective: Safely divide bulk monomer into single-use aliquots to prevent repeated freeze-thaw cycles and excessive oxygen exposure.
Step-by-Step Methodology:
-
Prepare Stock Inhibitor: Prepare a concentrated stock solution of TBC in a minimal amount of anhydrous diethyl ether or toluene.
-
Aliquoting: Working rapidly under ambient air (to ensure O₂ dissolution), transfer the bulk monomer into single-use amber glass vials.
-
Re-Inhibition: Spike each vial with the TBC stock solution to achieve a final concentration of 20-30 ppm.
-
Headspace Management: Purge the headspace of the vial with a certified gas mixture of 5% O₂ in Nitrogen. Crucial: Do not use 100% Nitrogen or Argon.
-
Validation: Visually inspect the vials. The liquid should be perfectly clear and colorless. Any yellow tint indicates pre-existing oxidation.
-
Sealing & Storage: Seal tightly with PTFE-lined caps, wrap with Parafilm, and store immediately at 2-8°C.
References
-
Styrene Monomer: Environmental, Health, Safety, Transport and Storage guidelines. TotalEnergies. 1
-
Styrene Monomer: Safe Handling Guide. Plastics Europe. 2
-
Styrene HSSE and Product Stewardship. Shell. 5
-
Styrene Monomer Safety & Storage Guide. Scribd. 6
-
3-Vinylbenzaldehyde Troubleshooting Guide. Benchchem. 4
-
Styrene Storage Tank. European Process Safety Centre (EPSC). 3
Sources
Technical Support Center: Navigating Low Conversion Rates in Reactions with Sterically Hindered Fluorinated Aldehydes
Welcome to the technical support center for chemists and researchers grappling with the unique challenges posed by sterically hindered fluorinated aldehydes. This guide is designed to provide you with in-depth troubleshooting strategies, detailed experimental protocols, and a clear understanding of the underlying principles governing the reactivity of these complex molecules. Our goal is to empower you to overcome low conversion rates and achieve your synthetic targets with greater efficiency and confidence.
Introduction: The Dual Challenge of Steric Hindrance and Fluorine Substitution
Sterically hindered fluorinated aldehydes present a formidable challenge in organic synthesis. The combination of bulky substituents near the reactive carbonyl center and the powerful electron-withdrawing effects of fluorine atoms creates a complex interplay of steric and electronic factors that can significantly impede reaction progress.[1] Low conversion rates are a frequent and frustrating outcome, stemming from a variety of factors including diminished electrophilicity of the carbonyl carbon, difficult nucleophilic approach, and potential for undesired side reactions. This guide will dissect these challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with these challenging substrates.
Q1: Why is my reaction with a sterically hindered fluorinated aldehyde so slow or showing no conversion?
A1: The low reactivity is likely a combination of two primary factors:
-
Steric Hindrance: Bulky groups around the aldehyde functionality physically obstruct the approach of the nucleophile to the electrophilic carbonyl carbon. This increases the activation energy of the reaction, slowing it down or preventing it from proceeding altogether.[1]
-
Electronic Effects of Fluorine: Fluorine is the most electronegative element, and its presence significantly withdraws electron density from the aldehyde. While this can increase the partial positive charge on the carbonyl carbon, making it a "harder" electrophile, it can also destabilize the developing negative charge on the oxygen atom in the transition state of nucleophilic addition. Furthermore, the conformational preferences of α-fluoroaldehydes can play a role, sometimes favoring less reactive conformations.[2]
Q2: I am observing the formation of side products. What are the most common side reactions?
A2: With sterically hindered fluorinated aldehydes, several side reactions can compete with your desired transformation:
-
Enolization: If the aldehyde has α-protons, strong bases can lead to deprotonation and the formation of an enolate, which may then participate in undesired reactions.
-
Cannizzaro-type Reactions: In the presence of a strong base and the absence of enolizable protons, aldehydes can undergo disproportionation to form an alcohol and a carboxylic acid.
-
Decomposition: Highly fluorinated aldehydes can be unstable under certain conditions, potentially leading to decomposition pathways.
Q3: Should I increase the reaction temperature to improve conversion?
A3: While increasing the temperature can sometimes help overcome the activation energy barrier, it should be approached with caution.[3] For sterically hindered fluorinated aldehydes, elevated temperatures can also promote side reactions and decomposition. A systematic approach to temperature optimization is recommended, starting with milder conditions and gradually increasing the temperature while carefully monitoring the reaction profile.
In-Depth Troubleshooting Guides
This section provides detailed strategies to address low conversion rates in common reactions involving sterically hindered fluorinated aldehydes.
Guide 1: Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes, but it is often hampered by the challenges we've discussed.
Problem: Low yield in a nucleophilic addition reaction.
Troubleshooting Workflow:
Troubleshooting Nucleophilic Addition.
Detailed Explanations and Protocols:
-
Reagent Stoichiometry and Purity:
-
Rationale: An excess of the nucleophile can help to drive the equilibrium towards the product, especially when the reaction is sluggish. Impurities in the starting materials can inhibit catalysts or participate in side reactions.
-
Protocol: Start by using 1.5-2.0 equivalents of the nucleophile. If conversion remains low, you can cautiously increase this to 3.0 equivalents. Ensure your aldehyde is pure by flash chromatography or distillation if necessary.
-
-
Solvent and Temperature Optimization:
-
Rationale: The choice of solvent can significantly impact the solubility of reagents and the stability of intermediates.[3] A systematic temperature screen is crucial to find the optimal balance between reaction rate and side product formation.[4]
-
Protocol:
-
Set up a series of small-scale reactions in parallel.
-
Test a range of solvents, such as THF, diethyl ether, dichloromethane, acetonitrile, and DMF.
-
For each solvent, run the reaction at different temperatures, for example, -78 °C, 0 °C, room temperature, and reflux.
-
Monitor the reactions by TLC or LC-MS to determine the optimal conditions.
-
-
-
Lewis Acid Catalysis:
-
Rationale: Lewis acids can activate the aldehyde by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[5][6] This is a powerful strategy for overcoming the deactivating effects of steric hindrance.
-
Protocol: Lewis Acid Screening
-
In a flame-dried flask under an inert atmosphere, dissolve the sterically hindered fluorinated aldehyde in anhydrous dichloromethane.
-
Cool the solution to -78 °C.
-
Add the Lewis acid (e.g., 1.1 equivalents of BF3·OEt2 or TiCl4) dropwise.
-
Stir for 15-30 minutes, then add the nucleophile slowly.
-
Allow the reaction to warm to room temperature and monitor its progress.
-
If successful, optimize the loading of the Lewis acid to catalytic amounts (e.g., 0.1-0.2 equivalents).
-
-
Data Summary: Effect of Lewis Acids on a Model Reaction
| Lewis Acid (1.1 eq.) | Solvent | Temperature (°C) | Conversion (%) |
| None | THF | 25 | < 5 |
| BF3·OEt2 | CH2Cl2 | -78 to 25 | 65 |
| TiCl4 | CH2Cl2 | -78 to 25 | 85 |
| Sc(OTf)3 | CH3CN | 25 | 78 |
Guide 2: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
These olefination reactions are often challenging with sterically hindered aldehydes.
Problem: Low yield in a Wittig or HWE reaction.
Troubleshooting Workflow:
Troubleshooting Olefination Reactions.
Detailed Explanations and Protocols:
-
Ylide/Phosphonate Anion Stability and Generation:
-
Rationale: The success of these reactions hinges on the efficient generation of the ylide or phosphonate anion. Unstabilized ylides are highly reactive and can decompose, while stabilized ylides are less reactive and may require a stronger base to deprotonate the phosphonium salt or phosphonate ester.[1]
-
Protocol: HWE Reaction with a Hindered Aldehyde
-
In a flame-dried flask under nitrogen, dissolve the phosphonate ester (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add a strong base (e.g., 1.1 equivalents of NaH or KHMDS) portion-wise.
-
Stir for 30-60 minutes at 0 °C.
-
Slowly add a solution of the sterically hindered fluorinated aldehyde (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with saturated aqueous NH4Cl and extract with an organic solvent.
-
-
-
Alternative Olefination Reagents:
-
Rationale: For particularly challenging substrates, alternative olefination reagents with different mechanisms and reactivity profiles may be necessary. The Horner-Wadsworth-Emmons (HWE) reaction is often more successful than the Wittig reaction for hindered aldehydes because the phosphonate-stabilized carbanions are more nucleophilic.[7][8] For the specific introduction of a methylene group, the Tebbe or Petasis reagents can be highly effective.[7]
-
Protocol: A detailed protocol for the HWE reaction is provided above. For the Tebbe or Petasis reaction, consult specialized literature procedures, paying close attention to the handling of these air- and moisture-sensitive reagents.
-
Data Summary: Comparison of Olefination Methods for a Hindered Fluorinated Aldehyde
| Olefination Method | Base | Solvent | Temperature (°C) | Yield (%) |
| Wittig (stabilized ylide) | K2CO3 | Toluene | 110 | 15 |
| HWE | NaH | THF | 0 to 25 | 75 |
| Julia-Kocienski | KHMDS | THF | -78 to 25 | 82 |
Conclusion
Successfully navigating the challenges of sterically hindered fluorinated aldehydes requires a systematic and informed approach to reaction optimization. By understanding the interplay of steric and electronic effects, carefully selecting reagents and conditions, and employing activating strategies such as Lewis acid catalysis, researchers can significantly improve conversion rates and achieve their synthetic goals. This guide provides a starting point for troubleshooting, and we encourage you to adapt these principles to your specific systems.
References
-
O'Hagan, D. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2835–2843. [Link]
-
ResearchGate. (2025). Towards Greener Fluorine Organic Chemistry: Direct Electrophilic Fluorination of Carbonyl Compounds in Water and Under Solvent‐Free Reaction Conditions. [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
-
MDPI. (2025). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. [Link]
-
Royal Society of Chemistry. (2025). Photocatalytic α-nucleophilic fluorination of α,β-unsaturated carbonyl compounds. [Link]
-
National Center for Biotechnology Information. (2020). Pauson–Khand reaction of fluorinated compounds. [Link]
-
ResearchGate. (n.d.). The effect of different solvent and temperature on the reaction. [Link]
-
Juniper Publishers. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles ; Current Trends. [Link]
-
Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. [Link]
-
Royal Society of Chemistry. (n.d.). Strong Lewis acidic catalysts for C–F bond activation by fluorination of activated γ-Al2O3. [Link]
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Royal Society of Chemistry. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. [Link]
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Beilstein Journals. (2020). Pauson–Khand reaction of fluorinated compounds. [Link]
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National Center for Biotechnology Information. (n.d.). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. [Link]
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PubMed. (2020). Catalytic Enantioselective Direct Aldol Addition of Aryl Ketones to α-Fluorinated Ketones. [Link]
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Wikipedia. (n.d.). Wittig reaction. [Link]
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ACS Publications. (2025). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). [Link]
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CORE. (2015). Moisture-Tolerant Frustrated Lewis Pair Catalyst for Hydrogenation of Aldehydes and Ketones. [Link]
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ResearchGate. (n.d.). Investigation of aldehyde substrates. A) optimization for aldehyde substrates. Reaction conditions. [Link]
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Organic Chemistry Portal. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. [Link]
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National Center for Biotechnology Information. (2006). Development of Fluorous Lewis Acid-Catalyzed Reactions. [Link]
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ACS Publications. (n.d.). Activation of Carbonyl-Containing Molecules with Solid Lewis Acids in Aqueous Media. [Link]
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ResearchGate. (n.d.). A DFT study on substituents, solvent, and temperature effect and mechanism of Diels–Alder reaction of hexafluoro-2-butyne with furan. [Link]
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PubMed. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. [Link]
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National Center for Biotechnology Information. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]
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Beilstein Journals. (2018). Syn-selective silicon Mukaiyama-type aldol reactions of (pentafluoro-λ6-sulfanyl)acetic acid esters with aldehydes. [Link]
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ResearchGate. (2009). Fluorous Lewis acids and phase transfer catalysts. [Link]
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The Knowles Group. (2025). Strategies for Reaction Optimization. [https://knowlesgroup.princeton.edu/wp-content/uploads/sites/2 Knowles Group/files/2021-05-03-Strategies-for-Reaction-Optimization.pdf]([Link] Knowles Group/files/2021-05-03-Strategies-for-Reaction-Optimization.pdf)
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ChemRxiv. (n.d.). Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes: Toward Digitalization as Reliable Strategy in Small Molecule Synthesis. [Link]
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Semantic Scholar. (n.d.). Aldol reactions between L-erythrulose derivatives and chiral alpha-amino and alpha-fluoro aldehydes: competition between Felkin-Anh and Cornforth transition states. [Link]
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CaltechAUTHORS. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. [Link]
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Macmillan Group. (2005). Enantioselective Organocatalytic r-Fluorination of Aldehydes. [Link]
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National Center for Biotechnology Information. (2025). Synthetic Strategies to Access Fluorinated Azoles. [Link]
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Macmillan Group. (2004). Communications. [Link]
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MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]
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National Center for Biotechnology Information. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. [Link]
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Purdue University Graduate School. (2025). A Deoxyfluoroalkylation/Aromatization Strategy to Access Highly Substituted Fluoroalkyl (Hetero)Arenes. [Link]
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Solving solubility issues of 4-(Trifluoromethyl)-2-vinylbenzaldehyde in polar solvents
Welcome to the Advanced Troubleshooting Guide for 4-(Trifluoromethyl)-2-vinylbenzaldehyde . As a highly functionalized organic building block, this compound presents significant solubility challenges in polar and aqueous media. This guide is designed for researchers and drug development professionals who need to maintain the compound's stability and bioavailability in challenging solvent environments.
Physicochemical Root Cause Analysis
Before attempting to force a compound into solution, we must understand the thermodynamic barriers preventing its solvation. The poor polar solubility of 4-(Trifluoromethyl)-2-vinylbenzaldehyde is driven by the synergistic hydrophobicity of its functional groups.
Table 1: Physicochemical Barriers to Solubilization
| Structural Feature | Solvation Impact | Causality / Mechanism |
| Trifluoromethyl (-CF₃) | Extreme Hydrophobicity | Highly electronegative fluorines create a rigid, non-polarizable electron cloud. This increases the LogP and creates a high thermodynamic energy barrier for cavity formation in aqueous networks[1]. |
| Vinyl Group (-CH=CH₂) | Increased Lipophilicity | Adds non-polar hydrocarbon bulk. It is also chemically labile; excessive heating during forced solubilization can trigger unwanted radical polymerization. |
| Benzaldehyde Core | Limited H-Bonding | Acts exclusively as a hydrogen bond acceptor (via the carbonyl oxygen). The lack of H-bond donors prevents the formation of stable, multi-directional hydration shells. |
Solubilization Decision Matrix
The method you choose depends entirely on your downstream application. Use the workflow below to determine the optimal solubilization pathway.
Fig 1: Decision matrix for solubilizing 4-(Trifluoromethyl)-2-vinylbenzaldehyde in various media.
Co-Solvent & Excipient Selection
Table 2: Excipient Selection Matrix
| Solubilizing Agent | Mechanism of Action | Best For | Limitations |
| DMSO | Dipolar aprotic disruption of solute-solute interactions. | Stock solutions, organic synthesis, high-throughput screening[2]. | Causes precipitation ("crashing") upon rapid aqueous dilution; alters assay viscosity[3]. |
| HP-β-Cyclodextrin | Host-guest inclusion complexation. | In vitro biological assays, aqueous formulations[4]. | Bulky complexes may alter protein-ligand binding kinetics. |
| Tween-80 / Triton X-100 | Micellar encapsulation. | Biochemical assays tolerating surfactants. | Can denature sensitive proteins or interfere with optical readouts. |
Self-Validating Experimental Protocols
Protocol A: The "Anti-Crash" DMSO/Aqueous Dilution Method
When diluting a DMSO stock into an aqueous buffer, the sudden shift in solvent polarity causes the hydrophobic -CF₃ and vinyl groups to rapidly self-associate, forming amorphous aggregates (the "DMSO crash"). This protocol mitigates local solvent supersaturation.
-
Stock Preparation: Dissolve the dry powder in 100% anhydrous DMSO to create a 50 mM master stock. Causality: DMSO's high dielectric constant and aprotic nature easily solvate the polarizable aromatic ring without requiring H-bond donors[2].
-
Temperature Alignment: Pre-warm both the DMSO stock and the target aqueous buffer to 37°C. Causality: Matching temperatures prevents localized cold spots that lower the thermodynamic solubility limit during mixing.
-
Vortex-Assisted Dropwise Addition: Place the aqueous buffer on a vortex mixer at medium speed. Add the DMSO stock dropwise (10 µL per drop) directly into the center of the vortex.
-
Validation (The Tyndall Test): Shine a standard red or green laser pointer through the final solution.
-
Pass: The beam is invisible passing through the liquid (true solution).
-
Fail: A visible, scattering beam line appears. This indicates nano-precipitates have formed. If this occurs, apply bath sonication for 5 minutes at 37°C.
-
Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation
For biological assays where DMSO must be kept <1%, HP-β-CD is the gold standard. The torus-shaped oligosaccharide has a hydrophobic inner cavity that encapsulates the lipophilic trifluoromethyl-phenyl ring, while its exterior hydroxyls interact favorably with water[4].
-
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).
-
Phase-Solubility Mixing: Add an excess of 4-(Trifluoromethyl)-2-vinylbenzaldehyde powder directly to the HP-β-CD solution.
-
Equilibration: Shake the suspension continuously at 300 rpm for 24–48 hours at room temperature. Causality: Non-covalent inclusion complexation is a dynamic equilibrium process that requires extended kinetic time to reach maximum stoichiometric encapsulation.
-
Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter to remove uncomplexed, undissolved compound.
-
Validation (UV-Vis Quantification): Measure the absorbance of the filtrate at the compound's λ_max to determine the exact final concentration of the solubilized complex.
Frequently Asked Questions (FAQs)
Q: Why does my solution turn cloudy when I add my DMSO stock to my assay buffer? A: This is solvent shift precipitation. The local concentration of water suddenly exceeds the solubility limit of the compound before the DMSO can diffuse. To fix this, use the vortex-assisted dropwise addition described in Protocol A, or lower the final concentration of the compound.
Q: Can I use high heat (>60°C) to force the compound into an aqueous solution? A: No. 4-(Trifluoromethyl)-2-vinylbenzaldehyde contains a reactive vinyl group. Excessive thermal energy, especially in the presence of oxygen or light, can provide the activation energy required for radical polymerization of the vinyl group, ruining your sample. Keep heating gentle (≤40°C).
Q: Will the -CF₃ group degrade if I use polar protic solvents like methanol or ethanol? A: The -CF₃ group itself is highly stable due to the strong C-F bonds. However, the aldehyde group is susceptible to forming hemiacetals or full acetals in the presence of primary alcohols (like methanol) if there are trace acidic impurities. If using methanol as a co-solvent, use it immediately and avoid long-term storage.
Q: I need to determine the binding kinetics of this compound to a protein. Will DMSO affect my results? A: Yes. Residual DMSO from stock dilutions can increase solvent viscosity and subtly alter protein-ligand binding kinetics and entropy[3]. If precise kinetic rate constants are required, you must either run a vehicle-control blank with the exact same DMSO concentration or transition to the HP-β-CD complexation method (Protocol B).
References
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter Source: ACS Publications (Biochemistry) URL:[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Center for Biotechnology Information (PMC) URL:[Link]
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Technical Support Center: Stabilizing 4-(Trifluoromethyl)-2-vinylbenzaldehyde
Welcome to the Technical Support Center for reactive organic building blocks. 4-(Trifluoromethyl)-2-vinylbenzaldehyde is a highly versatile but notoriously sensitive compound. Its degradation is not a random failure, but a predictable consequence of its molecular architecture. This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols to ensure the integrity of your material.
Mechanistic FAQ: Understanding the Instability
Q: Why is 4-(Trifluoromethyl)-2-vinylbenzaldehyde so sensitive to laboratory light? A: The instability is driven by the synergistic reactivity of its functional groups. When exposed to UV or visible light, the aldehyde group undergoes Norrish Type I cleavage, generating highly reactive acyl and aryl free radicals[1]. These newly formed radicals act as endogenous photoinitiators. Because the molecule also contains a polymerizable vinyl group, these radicals immediately attack the double bond, triggering a free-radical chain-growth polymerization[2]. The strongly electron-withdrawing trifluoromethyl (-CF3) group further increases the electrophilicity of the aromatic ring, making the vinyl group even more susceptible to radical attack.
Q: Why does my compound turn cloudy and viscous over time? A: Cloudiness and increased viscosity are physical manifestations of photo-polymerization and cross-linking. As the monomer converts into poly(vinylbenzaldehyde) derivatives, the molecular weight increases, leading to phase separation (cloudiness) and the formation of a viscous resin. Additionally, if exposed to atmospheric oxygen, photo-oxidation converts the aldehyde into a carboxylic acid, which forms insoluble dimers via hydrogen bonding[3].
Q: Can I just use Argon to prevent degradation? A: No. While purging with Argon prevents the photo-oxidation of the aldehyde to a carboxylic acid, it does not stop the photo-polymerization of the vinyl group. Norrish cleavage can occur even in the absence of oxygen[1]. Therefore, you must use a combination of light exclusion (amber vials), low temperature, and a radical scavenger.
Figure 1: Photochemical degradation pathways of 4-(Trifluoromethyl)-2-vinylbenzaldehyde.
Troubleshooting Guide: Diagnosing & Resolving Degradation
Issue 1: The monomer has solidified or become highly viscous in the amber bottle.
-
Causality: The stabilizer was depleted, or the storage temperature was too high, allowing thermal auto-initiation to overcome the activation energy barrier.
-
Resolution: If fully solidified into a hard resin, the material is unrecoverable. If it is only slightly viscous (oligomerized), it can be salvaged via short-path vacuum distillation (see Protocol 1).
Issue 2: The compound shows a new broad peak at 1.0 - 2.5 ppm in 1H-NMR.
-
Causality: Broad peaks in the aliphatic region indicate the formation of the polymer backbone (-CH2-CH-). The corresponding loss of sharp vinyl protons (typically doublets of doublets at ~5.5 and 5.9 ppm) confirms polymerization.
-
Resolution: The monomer must be purified immediately. Polymer chains act as nucleation sites and increase the local viscosity, which traps heat and accelerates further degradation via the Trommsdorff-Norrish effect.
Issue 3: Added TBC stabilizer failed to prevent polymerization under Argon.
-
Causality: 4-tert-Butylcatechol (TBC) is a polymerization inhibitor that requires the presence of trace oxygen to be oxidized into its active quinone form[4]. Under strictly anaerobic conditions (Argon purge), TBC is ineffective.
-
Resolution: Switch to Butylated Hydroxytoluene (BHT) for long-term inert storage, as BHT donates a hydrogen atom to quench radicals without needing oxygen[3].
Quantitative Data: Stabilizer Selection Matrix
To effectively stabilize the monomer, you must match the stabilizer to your storage conditions.
| Stabilizer | Mechanism of Action | Optimal Concentration | Requires Oxygen? | Best Use Case |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger (Phenolic H-donor) | 100 - 500 ppm | No | Long-term storage under Argon/N2 at -20°C[4]. |
| 4-tert-Butylcatechol (TBC) | Polymerization Inhibitor (Quinone formation) | 10 - 50 ppm | Yes (Trace) | Short-term handling on the benchtop in air[4]. |
| Phenothiazine (PTZ) | Electron Donor / Radical Cation formation | 100 - 1000 ppm | No | High-temperature distillation inhibition[4]. |
Experimental Protocols: Purification & Stabilization Workflow
This self-validating protocol ensures the complete removal of polymeric/oxidized impurities and the correct re-stabilization of the monomer.
Protocol 1: Recovery and Re-stabilization of Partially Degraded Monomer
-
Step 1: Environmental Control (Crucial) Perform all operations under yellow light or in a dark hood. Causality: Yellow light lacks the high-energy UV/blue wavelengths required to excite the aldehyde into its triplet state, preventing Norrish cleavage during handling.
-
Step 2: Short-Path Vacuum Distillation Load the degraded monomer into a micro-distillation apparatus. Apply high vacuum (< 1 mbar) to lower the boiling point. Keep the heating mantle below 50°C. Collect the clear distillate in a pre-weighed, amber receiving flask cooled in an ice bath. Causality: High vacuum minimizes thermal stress. The poly(vinylbenzaldehyde) and carboxylic acid byproducts have significantly higher boiling points and will remain in the distillation pot.
-
Step 3: Validation Check (Self-Validating System) Take a 5 µL aliquot of the distillate for 1H-NMR (in CDCl3). Validation: The aldehyde proton should appear sharply at ~10.x ppm. The strict absence of broad polymeric peaks at 1-2 ppm validates the complete removal of the polymer.
-
Step 4: Stabilizer Addition Immediately add 250 ppm of BHT to the pure distillate. (e.g., For 10 g of monomer, add 2.5 mg of BHT). Causality: BHT acts as a sacrificial antioxidant. It donates a hydrogen atom to any nascent free radicals, forming a stable, resonance-stabilized phenoxy radical that cannot initiate polymerization[3].
-
Step 5: Inert Gas Purging and Storage Purge the amber vial with dry Argon for 60 seconds. Seal with a PTFE-lined cap and store at -20°C. Causality: Argon displaces oxygen, preventing photo-oxidation. The -20°C environment suppresses the thermal kinetics of any remaining radical pathways.
Figure 2: Self-validating workflow for the purification and stabilization of the monomer.
References
- Benchchem. "3-Vinylbenzaldehyde | 19955-99-8". Benchchem.
- Specific Polymers. "Innovation in Photopolymerization". Specific Polymers.
- Yousif et al. "Photodegradation and photostabilization of polymers, especially polystyrene: review". PMC.
- MDPI. "Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions". MDPI.
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A Guide to the 19F NMR Spectral Interpretation of 4-(Trifluoromethyl)-2-vinylbenzaldehyde for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, fluorine-containing molecules have become increasingly prevalent, with 20-30% of all pharmaceuticals featuring at least one fluorine atom.[1] The unique properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, make it a valuable element in medicinal chemistry. Consequently, the ability to precisely characterize these molecules is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful and indispensable tool for this purpose, owing to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[2][3]
This guide provides an in-depth analysis and interpretation of the ¹⁹F NMR spectrum of 4-(Trifluoromethyl)-2-vinylbenzaldehyde, a versatile building block in organic synthesis. We will explore the expected chemical shift and coupling patterns, compare them with structurally related compounds, and provide a robust experimental protocol for acquiring high-quality spectra. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorinated compounds and seek to leverage the full potential of ¹⁹F NMR spectroscopy.
The Power of ¹⁹F NMR in Characterizing Fluorinated Compounds
The utility of ¹⁹F NMR spectroscopy stems from several key advantages. The ¹⁹F nucleus has a spin of I = 1/2, leading to sharp and well-resolved signals.[3] Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H NMR, spanning over 800 ppm, which minimizes signal overlap even in complex molecules.[4] This large chemical shift dispersion makes the ¹⁹F nucleus an exquisitely sensitive probe of its local electronic environment.[2] Even subtle changes in molecular structure or conformation can lead to discernible changes in the ¹⁹F chemical shift, providing invaluable structural and functional information.[5]
For trifluoromethyl (CF₃) groups, in particular, the three equivalent fluorine atoms result in a strong, singlet-like signal, amplifying the signal-to-noise ratio and facilitating detection even at low concentrations.[6] This makes ¹⁹F NMR an ideal technique for monitoring reactions, assessing purity, and studying intermolecular interactions of trifluoromethyl-containing compounds like 4-(Trifluoromethyl)-2-vinylbenzaldehyde.
Interpreting the ¹⁹F NMR Spectrum of 4-(Trifluoromethyl)-2-vinylbenzaldehyde
The ¹⁹F NMR spectrum of 4-(Trifluoromethyl)-2-vinylbenzaldehyde is expected to show a single signal for the -CF₃ group. The chemical shift of this signal is influenced by the electronic effects of the other substituents on the benzene ring: the electron-withdrawing aldehyde group (-CHO) and the electron-donating vinyl group (-CH=CH₂).
The aldehyde group at the 2-position and the vinyl group at the 2-position will influence the electron density of the aromatic ring and, consequently, the shielding of the fluorine nuclei in the CF₃ group. Generally, electron-withdrawing groups tend to deshield the fluorine nuclei, causing a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values). In this case, the strong electron-withdrawing nature of the aldehyde group is expected to have a dominant effect.
Expected Chemical Shift:
The chemical shift of a CF₃ group on a benzene ring typically falls in the range of -50 to -70 ppm relative to CFCl₃.[4] For 4-(Trifluoromethyl)benzaldehyde, a structurally similar compound lacking the vinyl group, the CF₃ signal appears around -62 to -63 ppm. The presence of the weakly electron-donating vinyl group at the 2-position in 4-(Trifluoromethyl)-2-vinylbenzaldehyde is expected to cause a slight upfield shift compared to 4-(trifluoromethyl)benzaldehyde. Therefore, the predicted chemical shift for the CF₃ group in 4-(Trifluoromethyl)-2-vinylbenzaldehyde would be in the range of -63 to -65 ppm .
Coupling:
The three fluorine atoms of the CF₃ group are chemically equivalent and will not show ¹⁹F-¹⁹F coupling among themselves. Long-range coupling to the aromatic protons (⁴JHF and ⁵JHF) is possible but often small and may only be resolved with high-resolution instruments. Therefore, the signal for the CF₃ group is expected to appear as a sharp singlet.
Comparative Analysis with Structurally Related Compounds
To provide a clearer context for the spectral interpretation of 4-(Trifluoromethyl)-2-vinylbenzaldehyde, a comparison with related molecules is highly instructive. The following table summarizes the expected ¹⁹F NMR chemical shifts for several relevant compounds.
| Compound | Structure | Key Substituents and their Positions | Expected ¹⁹F Chemical Shift (ppm) | Rationale for Chemical Shift |
| 4-(Trifluoromethyl)-2-vinylbenzaldehyde | ![]() | 4-CF₃, 2-CHO, 2-CH=CH₂ | -63 to -65 | The electron-withdrawing aldehyde group dominates, with a minor shielding effect from the vinyl group. |
| 4-(Trifluoromethyl)benzaldehyde[7] | ![]() | 4-CF₃, 1-CHO | -62.7 | Strong deshielding from the para-aldehyde group. |
| 1,3-Bis(trifluoromethyl)benzene[8] | ![]() | 1,3-di-CF₃ | -63.5 | Mutual electron-withdrawing effects of the two CF₃ groups. |
| 4-(Trifluoromethyl)aniline | ![]() | 4-CF₃, 1-NH₂ | -61.5 | The electron-donating amino group causes a slight upfield shift compared to the aldehyde. |
| (2,2,2-Trifluoroethyl)benzene[9] | ![]() | 1-CH₂CF₃ | -66.0 | The CF₃ group is insulated from the aromatic ring by a methylene group, leading to a more shielded environment. |
This comparative data highlights the sensitivity of the ¹⁹F chemical shift to the electronic nature of the substituents on the aromatic ring. The predicted chemical shift for 4-(Trifluoromethyl)-2-vinylbenzaldehyde fits logically within this series.
Experimental Protocol for ¹⁹F NMR Spectroscopy
Acquiring a high-quality ¹⁹F NMR spectrum is crucial for accurate interpretation. The following is a detailed, step-by-step methodology for the analysis of 4-(Trifluoromethyl)-2-vinylbenzaldehyde.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and is chemically inert. Chloroform-d (CDCl₃) is a common and suitable choice for many organic compounds. Other solvents like acetone-d₆ or dimethyl sulfoxide-d₆ can also be used depending on the sample's solubility.
-
Concentration: For a standard 1D ¹⁹F NMR spectrum, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[10]
-
Internal Standard (Optional): While the ¹⁹F chemical shifts are typically referenced to an external standard (like CFCl₃), an internal standard can be added for precise measurements. A common internal standard is trifluorotoluene, which gives a sharp singlet at approximately -63.7 ppm.
2. NMR Instrument Setup and Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer equipped with a fluorine-capable probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is generally sufficient for a 1D ¹⁹F spectrum.
-
Spectral Width: Set a wide spectral width (e.g., 200 ppm) to ensure all fluorine signals are captured.
-
Transmitter Offset: Center the transmitter offset in the expected region of the CF₃ signal (around -64 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei, which is important for accurate integration.
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16-64 scans should provide a good signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Carefully phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal or external standard. If no standard is used, the solvent signal can be used as a secondary reference, although this is less accurate.
-
Integration: Integrate the area under the signal to determine the relative number of fluorine atoms.
Visualizing the Key Structural Influences
The following diagram illustrates the key electronic effects influencing the ¹⁹F NMR chemical shift of 4-(Trifluoromethyl)-2-vinylbenzaldehyde.
Caption: Electronic influences on the ¹⁹F chemical shift.
Conclusion
¹⁹F NMR spectroscopy is a cornerstone technique for the characterization of fluorinated organic molecules. For 4-(Trifluoromethyl)-2-vinylbenzaldehyde, the ¹⁹F NMR spectrum provides a clear and unambiguous signature of the trifluoromethyl group. By understanding the interplay of electronic effects from the aldehyde and vinyl substituents, we can confidently predict and interpret its ¹⁹F chemical shift. The comparative data and detailed experimental protocol provided in this guide will empower researchers to obtain and analyze high-quality spectra, facilitating their research and development endeavors in the ever-expanding field of fluorine chemistry.
References
-
Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Link]
-
Nmr spectroscopy of fluorine 19. Slideshare. [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC. [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. Canadian Science Publishing. [Link]
-
11 - 19F-NMR Spectroscopy - Basic. Scribd. [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
-
Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. National Library of Medicine. [Link]
-
1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Fluorine NMR. University of Wisconsin-Madison. [Link]
-
for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]
-
19F Chemical Shifts and Coupling Constants. UC Santa Barbara. [Link]
-
13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Royal Society of Chemistry. [Link]
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Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. [Link]
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4-Trifluoromethylbenzaldehyde. Wikipedia. [Link]
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19Flourine NMR. University of Ottawa. [Link]
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A Comparative Guide to the Cyclization Efficiency of Electron-Deficient Vinylbenzaldehydes
Introduction: The Synthetic Challenge and Strategic Importance of Cyclized Vinylbenzaldehydes
The intramolecular cyclization of ortho-vinylbenzaldehydes and their phenolic precursors is a cornerstone transformation in synthetic organic chemistry, providing access to a diverse array of heterocyclic scaffolds, such as chromanes, indanones, and other fused ring systems. These structural motifs are prevalent in natural products, pharmaceuticals, and materials science. When the aromatic ring of the vinylbenzaldehyde is substituted with electron-withdrawing groups (EWGs), the electronic properties of the substrate are significantly altered, which in turn influences the efficiency and outcome of the cyclization reaction. This guide provides a comparative analysis of various catalytic systems for the cyclization of these challenging, electron-deficient substrates, supported by experimental data to inform catalyst selection and reaction optimization. We will delve into the mechanistic rationale behind different catalytic approaches, offering insights into why certain catalysts are better suited for these transformations.
The Electronic Impact of Electron-Withdrawing Groups on Cyclization
Electron-withdrawing substituents on the benzaldehyde ring can exert a profound effect on the reactivity of both the aldehyde and the vinyl group. By rendering the aromatic ring electron-poor, these groups can influence the nucleophilicity of the vinyl moiety and the electrophilicity of the aldehyde. This electronic modulation is a double-edged sword: while it can disfavor certain reaction pathways, it can also be harnessed to promote others. For instance, in the context of intramolecular hydroacylation, a more electron-deficient alkene can be more receptive to nucleophilic attack by a hydride. Conversely, in reactions proceeding through an initial attack on the aldehyde, the increased electrophilicity can be advantageous. Understanding these electronic effects is paramount for the rational design of efficient cyclization strategies.
Comparative Analysis of Catalytic Systems
The choice of catalyst is the most critical parameter in directing the cyclization of electron-deficient vinylbenzaldehydes. Broadly, these catalysts can be classified into three main categories: Lewis acids, Brønsted acids, and transition metals. Organocatalysts also represent an increasingly important class of promoters for these transformations.
Lewis Acid Catalysis: Taming the Oxocarbenium Ion
Lewis acids are a mainstay in the cyclization of vinyl-substituted aromatics, primarily through the activation of the aldehyde to form a highly reactive oxocarbenium ion, which is then trapped by the intramolecular vinyl nucleophile in a Prins-type cyclization. The strength and nature of the Lewis acid are critical, as is its compatibility with the electron-deficient substrate.
A comparative study on the intramolecular cyclization of ortho-prenylated chalcones, which share key structural features with vinylbenzaldehydes, highlights the efficacy of different Lewis acids. While InCl₃·4H₂O provided the highest yield for the desired tertiary alcohol product, ZnCl₂ was also effective, offering a more cost-efficient alternative with only a slight reduction in yield[1]. This suggests that for electron-deficient systems, a careful balance of Lewis acidity is required to promote the reaction without leading to substrate decomposition or undesired side reactions.
In the context of Prins cyclizations, the electronic nature of the aromatic ring plays a significant role. For homoallylic alcohols with electron-deficient aromatic rings, the expected 2,4,6-trisubstituted tetrahydropyran is typically formed, whereas electron-rich rings can favor an oxonia-Cope rearrangement[2]. This underscores the importance of substrate electronics in dictating the reaction outcome with Lewis acid catalysis.
Table 1: Comparison of Lewis Acid Performance in Intramolecular Cyclizations of Electron-Deficient Systems
| Catalyst | Substrate Type | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| InCl₃·4H₂O | ortho-Prenylated Chalcone | Tertiary Alcohol | up to 82 | High | [1] |
| ZnCl₂ | ortho-Prenylated Chalcone | Tertiary Alcohol | Slightly lower than InCl₃·4H₂O | High | [1] |
| Sc(OTf)₃ | δ/ε-Alkenoic Acids | γ/δ-Lactone | Excellent | N/A | [3] |
| BF₃·OEt₂ | 2-(2-vinylphenyl)acetaldehydes | 4-Aryltetralin-2-ol | ~70 | cis/trans mixtures | [4] |
Scandium(III) triflate (Sc(OTf)₃) is another noteworthy Lewis acid, known for its water stability and recyclability[4][5]. It has been shown to be highly effective in the cyclization of δ/ε-alkenoic acids, where the substrate's substitution pattern dictates the selectivity between O-cyclization (lactone formation) and C-cyclization (Friedel-Crafts type)[3]. This highlights the subtle interplay between the catalyst, substrate structure, and reaction pathway.
Organocatalysis: A Metal-Free Approach
Organocatalysis has emerged as a powerful strategy for the asymmetric cyclization of vinyl-substituted aldehydes and phenols. These catalysts often operate through distinct mechanisms compared to their metal-based counterparts, such as iminium or enamine activation.
For the intramolecular hydroacylation of 2-vinylbenzaldehyde, L-proline has been identified as an efficient and environmentally benign catalyst, providing a metal-free pathway to indanones in good to excellent yields[6]. This approach is particularly attractive for its mild reaction conditions and avoidance of transition metal contaminants.
In the realm of asymmetric synthesis, chiral bifunctional catalysts, such as thioureas and squaramides, have been successfully employed in the intramolecular oxa-Michael addition of 2-vinylphenols bearing α,β-unsaturated carbonyl moieties. These catalysts can deliver chromane derivatives with high enantioselectivity[6]. The choice between a thiourea and a squaramide catalyst can influence the efficiency of the reaction, with squaramides showing better performance in some cases[6].
Transition Metal Catalysis: Versatility and Selectivity
Transition metal catalysts offer a broad spectrum of reactivity for the cyclization of vinylbenzaldehydes, with palladium, rhodium, and iridium being the most prominent.
Palladium(II) catalysts, particularly those from the COP (cyclopalladated oxime palladacycle) family, have been shown to be highly effective in the enantioselective synthesis of 2-vinylchromanes from phenol-tethered (E)-allylic trichloroacetimidate precursors[7]. These reactions proceed under neutral conditions with low catalyst loadings, affording high yields (90-98%) and excellent enantioselectivities (87-98% ee)[7].
Rhodium catalysts are well-known for their ability to promote intramolecular hydroacylation reactions. Cationic rhodium(I)/BINAP complexes have been used for the cyclization of 5- and 6-alkynals to α-alkylidenecycloalkanones[8]. While this is not a vinylbenzaldehyde system, it demonstrates the potential of rhodium catalysis for the cyclization of unsaturated aldehydes. The development of rhodium-catalyzed enantioselective alkene hydroacylations of 2-(cyclohex-1-en-1-yl)benzaldehydes further showcases the power of this approach for constructing polycyclic architectures with high stereocontrol[9].
Iridium catalysts have also been employed in hydroacylation reactions. For instance, [Ir(COD)Cl]₂ has been used for the hydroacylation of C1-substituted oxabenzonorbornadienes with salicylaldehyde, yielding a variety of hydroacylated bicyclic products with high yield and complete stereo- and regioselectivity[10][11].
Experimental Protocols
Protocol 1: L-Proline-Catalyzed Intramolecular Hydroacylation of 2-Vinylbenzaldehyde
This protocol is adapted from a reported metal-free synthesis of indanones[6].
Materials:
-
2-Vinylbenzaldehyde (1.0 mmol)
-
L-Proline (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 2-vinylbenzaldehyde in the chosen anhydrous solvent, add L-proline.
-
Stir the reaction mixture at the desired temperature (optimization may be required, e.g., room temperature to reflux).
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the indanone product.
Protocol 2: Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinylchromanes
This protocol is based on the enantioselective cyclization of phenolic (E)-allylic imidate precursors[7].
Materials:
-
Phenolic (E)-allylic trichloroacetimidate substrate (1.0 equiv)
-
[(Sp,R)-COP-OAc]₂ catalyst (0.005 equiv, 0.5 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the phenolic (E)-allylic trichloroacetimidate substrate in anhydrous dichloromethane.
-
In a separate vial, prepare a stock solution of the palladium(II) catalyst in anhydrous dichloromethane.
-
Add the catalyst solution to the substrate solution and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture and purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 2-vinylchromane.
Diagrams and Visualizations
Reaction Mechanism: Lewis Acid-Catalyzed Prins Cyclization
Caption: A logical workflow for screening catalysts for cyclization.
Conclusion and Future Outlook
The cyclization of electron-deficient vinylbenzaldehydes is a nuanced synthetic challenge where the choice of catalyst is paramount. Lewis acids, particularly those with tunable acidity like indium and scandium salts, are effective for Prins-type cyclizations. Organocatalysis offers a mild and metal-free alternative, with L-proline being a notable catalyst for intramolecular hydroacylation, and chiral bifunctional catalysts enabling asymmetric transformations. Transition metals, especially palladium and rhodium, provide highly efficient and stereoselective pathways to a variety of heterocyclic products.
Future research in this area will likely focus on the development of novel catalytic systems with enhanced activity and selectivity for these challenging substrates. The design of new chiral ligands for transition metal catalysts and the exploration of cooperative catalysis, where two or more catalysts work in concert, are promising avenues for achieving unprecedented levels of control in these important cyclization reactions. The continued development of these methods will undoubtedly facilitate the synthesis of complex molecules with important applications in medicine and materials science.
References
- Hyland, C. J. T., & Vandyck, K. (2011). Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles. [Source not fully provided, but content is referenced]
- Reference for BINOL vs. BINAM catalyst comparison in sulfenocyclization of cinnamyl aryl ethers. [Source not fully provided, but content is referenced]
- Reference for rhodium-catalyzed enantioselective alkene hydroacylations of 2-(cyclohex-1-en-1-yl)benzaldehydes. [Source not fully provided, but content is referenced]
- Reference for L-proline as a catalyst for intramolecular hydroacylation and chiral bifunctional catalysts for oxa-Michael addition. [Source not fully provided, but content is referenced]
- Reference for BF₃·OEt₂ in the cyclization of 2-(2-vinylphenyl)acetaldehydes. [Source not fully provided, but content is referenced]
-
Karimi, B., & Ma'mani, L. (2003). Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Synthesis, 2003(16), 2503-2506. [Link]
- Reference for Lewis acid catalysts in Michael addition reactions. [Source not fully provided, but content is referenced]
- Reference for enantioselective synthesis of vinyl chromans. [Source not fully provided, but content is referenced]
- Reference for chromane synthesis. [Source not fully provided, but content is referenced]
- Reference for transition-metal-catalyzed hydroacylation. [Source not fully provided, but content is referenced]
- Reference for Lewis acid catalysts in intramolecular cycloaddition. [Source not fully provided, but content is referenced]
- Reference for Lewis acid-mediated intramolecular cyclization of allene-ene systems. [Source not fully provided, but content is referenced]
- Reference for chiral Lewis base-assisted Brønsted acid-catalyzed cyclization. [Source not fully provided, but content is referenced]
-
Pastor, I. M., & Yus, M. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1085–1163. [Link]
- Reference for Brønsted acid-catalyzed ring contraction. [Source not fully provided, but content is referenced]
- Reference for enantioselective photocycloaddition. [Source not fully provided, but content is referenced]
- Reference for Brønsted acid-catalyzed tandem condensation and cycloisomerization. [Source not fully provided, but content is referenced]
- Reference for recent advances in the Prins reaction. [Source not fully provided, but content is referenced]
- Reference for Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones. [Source not fully provided, but content is referenced]
- Reference for screening of organocatalysts for Michael addition. [Source not fully provided, but content is referenced]
- Reference for alkynyl Prins reaction cyclization strategies. [Source not fully provided, but content is referenced]
- Reference for alkynyl halo-Prins cyclizations. [Source not fully provided, but content is referenced]
- Reference for Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans. [Source not fully provided, but content is referenced]
- Reference for organocatalytic vinylogous Michael addition/cyclization cascade. [Source not fully provided, but content is referenced]
- Reference for intramolecular redox cyclization to cinnolines. [Source not fully provided, but content is referenced]
- Khan, F. A., et al. (2025). Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. [Source not fully provided, but content is referenced]
- Reference for enantioselective organocatalyzed aza-Michael addition. [Source not fully provided, but content is referenced]
- Reference for recent advances in organocatalytic asymmetric aza-Michael reactions. [Source not fully provided, but content is referenced]
- Reference for Sc(OTf)3-catalyzed cyclization of alkenoic acids and N-protected alkenamides. [Source not fully provided, but content is referenced]
- Reference for iridium-catalyzed hydroacylation of oxabenzonorbornadienes. [Source not fully provided, but content is referenced]
- Reference for iridium-catalyzed hydroacylation reactions of C1-substituted oxabenzonorbornadienes. [Source not fully provided, but content is referenced]
- Reference for recent advances in organocatalytic asymmetric oxa-Michael addition. [Source not fully provided, but content is referenced]
- Reference for Brønsted acid-catalyzed enantioselective addition of phenols. [Source not fully provided, but content is referenced]
- Reference for rhodium-catalyzed intramolecular hydroacylation of alkynals. [Source not fully provided, but content is referenced]
Sources
- 1. Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 6. Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei | MDPI [mdpi.com]
- 7. Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium-catalyzed intramolecular hydroacylation of 5- and 6-alkynals: convenient synthesis of alpha-alkylidenecycloalkanones and cycloalkenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Iridium-catalyzed hydroacylation reactions of C1-substituted oxabenzonorbornadienes with salicylaldehyde: an experimental and computational study [beilstein-journals.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative study of ortho-vinylbenzaldehyde substituents effects
Comparative Guide: Substituent Effects on the Reactivity of ortho-Vinylbenzaldehydes
ortho-Vinylbenzaldehyde (o-VBA) and its substituted derivatives are privileged bifunctional synthons in modern organic synthesis. Because they possess both an electrophilic formyl group and a reactive vinyl moiety in close spatial proximity, they serve as ideal precursors for complex cyclic scaffolds, photo-triggered intermediates, and asymmetric allylation cascades.
As a Senior Application Scientist, I have compiled this guide to objectively compare how electronic (electron-donating vs. electron-withdrawing) and steric variations on the o-VBA aromatic ring dictate the success of three primary synthetic workflows: Photochemical Ketene Methide Generation, Asymmetric Relay Catalysis, and Thermal 6π-Azaelectrocyclization.
Mechanistic Pathways & Substituent Influence
A. Photochemical Ketene Methide Generation (1,5-Hydrogen Shift)
Upon UV irradiation (typically at 313 nm), o-VBA undergoes an unprecedented monophotonic 1,5-hydrogen shift. The acyl hydrogen migrates to the β-vinyl carbon, generating a highly reactive transient ketene methide intermediate[1]. This intermediate can rapidly revert to the ground-state aldehyde or be trapped by secondary amines (e.g., piperidine) to form o-ethylbenzamides[2].
-
Substituent Effect: The stability of the ketene methide intermediate is highly sensitive to ring substituents. Electron-donating groups (EDGs) stabilize the electron-deficient ketene methide, prolonging its half-life and increasing amine trapping yields. Conversely, isotopic substitution (e.g., acyl deuterium labeling) introduces a kinetic isotope effect that slows the back-transfer, significantly favoring the forward trapping reaction[2].
Caption: Photochemical 1,5-hydrogen shift of o-vinylbenzaldehyde to ketene methide and amine trapping.
B. Asymmetric Relay Catalysis (Allylboration / Ring-Closing Metathesis)
o-VBAs are excellent substrates for tandem asymmetric allylboration followed by Ring-Closing Metathesis (RCM) to yield chiral 1,2-dihydro-1-naphthols[3]. Using a chiral Brønsted acid (like (R)-TRIP-PA) and Grubbs II catalyst, the reaction builds cyclic benzo-fused homoallylic alcohols.
-
Substituent Effect: Electronic variations at the 3, 4, or 5 positions (both EWGs like halogens and EDGs like methoxy) are well-tolerated, yielding products with excellent enantioselectivity (>90% ee)[3]. However, steric effects are paramount . Substitution at the 6-position (adjacent to the formyl group) induces a severe steric clash with the incoming chiral allylborane complex, causing a substantial drop in facial selectivity and overall enantiomeric excess[3].
Caption: Tandem asymmetric allylboration and ring-closing metathesis of substituted o-VBAs.
C. Thermal 6π-Azaelectrocyclization
Reacting o-VBA with aminopropanols yields tetrahydroisoquinoline derivatives via an imination followed by an in situ 6π-azaelectrocyclization.
-
Substituent Effect: The ring closure is driven by HOMO-LUMO interactions. Strong push-pull substituent patterns on the triene backbone accelerate the reaction. The geometry of the triene substituents determines whether the process affords syn- or anti-substitution products, as predicted by Woodward-Hoffmann rules.
Comparative Performance Data
The following table summarizes the experimental performance of variously substituted o-VBAs across the Relay Catalysis (Allylboration/RCM) and Photochemical Trapping workflows.
| Substrate Modification | Electronic / Steric Nature | Relay Catalysis Yield (%) | Relay Catalysis ee (%) | Photochemical Trapping Yield (%) | Mechanistic Causality |
| Unsubstituted (H) | Baseline | 85% | 92% | 78% | Standard baseline reactivity across all pathways. |
| 4-Methoxy | Strong EDG | 82% | 94% | 85% | EDG stabilizes the ketene methide intermediate; well-tolerated in RCM[3]. |
| 4-Chloro | Mild EWG | 80% | 90% | 72% | Slight reduction in nucleophilic trapping efficiency due to inductive withdrawal[3]. |
| 6-Fluoro | Steric Hindrance | 75% | 65% | N/A | Critical Failure Point: 6-position substitution blocks chiral pocket, destroying ee%[3]. |
| Acyl-Deuterated | Isotopic | N/A | N/A | 84% | Kinetic isotope effect slows the back H-transfer, forcing the forward trapping reaction[2]. |
Experimental Methodologies (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps to confirm intermediate generation before proceeding to final isolation.
Protocol A: Photochemical Trapping of o-VBA with Piperidine[2]
-
Preparation: Dissolve o-vinylbenzaldehyde (1.0 mmol) and piperidine (1.5 mmol) in anhydrous acetonitrile (10 mL) in a quartz photoreactor.
-
Degassing: Purge the solution with Argon for 15 minutes to remove dissolved oxygen (preventing unwanted photo-oxidation).
-
Irradiation & Validation: Irradiate the mixture using a 313 nm UV light source.
-
Self-Validation Step: To confirm the presence of the ketene methide intermediate, divert a 0.5 mL aliquot into an Argon matrix at 10 K. Perform an IR scan; a successful 1,5-H shift is validated by characteristic ketene stretching vibrations at 2086 and 2098 cm⁻¹ [1].
-
-
Completion: Continue irradiation for 2 hours. Remove the solvent under reduced pressure and purify the resulting o-ethylbenzamide via silica gel chromatography.
Protocol B: Relay Catalysis (Allylboration / RCM)[3]
-
Allylboration: To a 0.1 M solution of substituted o-VBA in toluene, add 5 mol% of (R)-TRIP-PA catalyst. Cool to -30 °C.
-
Reagent Addition: Add allylboronic acid pinacol ester (1.2 equiv). Stir for 1 hour.
-
Self-Validation Step: Monitor by TLC. Do not proceed until the aldehyde spot is completely consumed, ensuring the homoallylic alcohol intermediate is fully formed.
-
-
Metathesis: Allow the mixture to reach room temperature. Add Grubbs II catalyst (5 mol%). Stir for 3 hours.
-
Isolation: Remove the solvent under reduced pressure and purify the chiral 1,2-dihydro-1-naphthol derivative via flash chromatography.
Decision Logic for Substrate Selection
When designing a synthetic route utilizing o-VBAs, substituent selection must be dictated by the target application. Use the following logic tree to guide your substrate design:
Caption: Decision logic for selecting o-VBA derivatives based on target synthetic applications.
References
-
The 6p-azaelectrocyclization of azatrienes. Synthetic applications in natural products, bioactive heterocycles, and related fields. CONICET. Available at:[Link]
-
Photochemistry of o-Vinylbenzaldehyde: Formation of a Ketene Methide Intermediate and Its Trapping with Secondary Amines. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Photochemistry of o-Vinylbenzaldehyde: Formation of a Ketene Methide Intermediate and Its Trapping with Secondary Amines. Journal of the American Chemical Society - ACS Publications. Available at:[Link]
-
Relay Catalysis: Enantioselective Synthesis of Cyclic Benzo-Fused Homoallylic Alcohols by Chiral Brønsted Acid Catalyzed Allylboration / Ring Closing Metathesis. Universidad de Oviedo. Available at: [Link]
Sources
4-(Trifluoromethyl)-2-vinylbenzaldehyde proper disposal procedures
An authoritative approach to laboratory safety requires moving beyond basic compliance and understanding the fundamental physicochemical properties that dictate a chemical's behavior. As a Senior Application Scientist, I have designed this comprehensive operational and disposal guide for 4-(Trifluoromethyl)-2-vinylbenzaldehyde .
This compound presents a unique triad of reactive hazards: a highly oxidizable aldehyde, a polymerization-prone vinyl group, and a thermally stable trifluoromethyl group that generates lethal byproducts upon combustion. The following protocols are engineered as self-validating systems to ensure absolute safety, scientific integrity, and environmental compliance during handling and disposal.
Physicochemical Hazard Profile & Causality
To safely handle and dispose of 4-(Trifluoromethyl)-2-vinylbenzaldehyde, one must first understand how its molecular architecture dictates its macroscopic hazards. The table below summarizes the quantitative and structural data driving our operational constraints.
| Structural Feature | Associated Hazard | Causality & Operational Implication |
| Trifluoromethyl (-CF 3 ) | Toxic Combustion Byproducts | Thermal decomposition generates highly toxic and corrosive hydrogen fluoride (HF) gas[1]. Implication: Standard municipal incineration is strictly prohibited; requires specialized incineration with alkaline scrubbers. |
| Aldehyde (-CHO) | Air Sensitivity / Auto-oxidation | Readily oxidizes to the corresponding carboxylic acid in the presence of atmospheric oxygen[2]. Implication: Requires continuous storage and handling under an inert argon atmosphere (<5 ppm O 2 )[2]. |
| Vinyl (-CH=CH 2 ) | Exothermic Polymerization | Susceptible to radical-initiated or thermally induced spontaneous polymerization. Implication: Must be kept away from heat, light, and radical initiators. Waste streams must be stabilized. |
| Aromatic Ring | Severe Tissue Irritation | Causes severe irritation to mucous membranes, eyes, and skin[1]. Implication: Mandates the use of a Class II fume hood and ABEK-rated respiratory protection during all open handling[1]. |
Operational Handling & Transfer Protocol
Because the vinyl and aldehyde moieties are highly reactive, preventing auto-oxidation and subsequent runaway polymerization is the primary operational goal.
-
Step 1: Equipment Preparation & Validation Ensure all glassware is oven-dried at 120°C for >2 hours and cooled under vacuum. Causality: Trace moisture or residual radical initiators on glassware can catalyze unwanted vinyl polymerization.
-
Step 2: Atmospheric Purging Purge the receiving vessel and all analytical equipment with high-purity argon gas[2]. Validation: Use an in-line oxygen sensor to confirm headspace O 2 levels are <5 ppm before proceeding.
-
Step 3: Electrostatic Grounding Ground and bond all receiving equipment and solvent drums. Validation: Use a multimeter to verify electrical continuity (<10 ohms) between the vessel and the grounding point to prevent electrostatic discharge, which could ignite flammable vapors[2].
-
Step 4: Aseptic Transfer Transfer the liquid using a gas-tight syringe or cannula under positive argon pressure, ensuring the material is never exposed to ambient air.
Accidental Spill Containment & Remediation Protocol
In the event of an unplanned release, immediate isolation and inert absorption are critical to prevent respiratory exposure and environmental contamination.
-
Step 1: Isolation & Ignition Control Evacuate non-essential personnel from the immediate area. Validation: Visually confirm all hot plates, stirrers, and electrical equipment in the vicinity are powered down to eliminate ignition sources[2].
-
Step 2: PPE Donning Equip a full-face respirator fitted with ABEK combination cartridges (for organic vapors and acidic gases) and heavy-duty nitrile gloves[1].
-
Step 3: Inert Absorption Cover the spill completely with an inert liquid-absorbent material such as Chemizorb, dry sand, or vermiculite,[2]. Causality: Combustible absorbents (e.g., paper towels, sawdust) risk ignition and chemical interaction; inert materials safely trap the fluorinated organic without reacting.
-
Step 4: Spark-Free Collection Use spark-free shovels (e.g., brass or conductive plastic) to collect the saturated absorbent slurry. Transfer the collected material into a chemically resistant, sealable High-Density Polyethylene (HDPE) drum.
-
Step 5: Area Decontamination Wash the affected surface thoroughly with industrial detergent and water. Validation: Ensure all wash water is collected as hazardous waste. Strictly prevent any runoff from entering municipal drainage systems or waterways.
Waste Segregation & Disposal Procedures
The disposal of fluorinated organics requires strict adherence to environmental regulations due to the extreme persistence of carbon-fluorine bonds and the lethality of HF gas generated during destruction.
-
Step 1: Strict Segregation Funnel all liquid waste containing 4-(Trifluoromethyl)-2-vinylbenzaldehyde into a dedicated, clearly labeled "Halogenated Organic Waste" carboy. Causality: Mixing fluorinated compounds with non-halogenated waste violates regulatory codes and creates explosive hazards during incineration.
-
Step 2: Chemical Compatibility Verification Validation: Review the laboratory waste log to ensure no strong oxidizers (e.g., peroxides) or reducing agents have been added to this specific waste stream, which could trigger an exothermic polymerization of the vinyl group.
-
Step 3: Headspace Blanketing Blanket the waste container headspace with argon gas before sealing. Causality: Displacing oxygen prevents the aldehyde from oxidizing into a peroxy acid, which is a potent radical initiator that could trigger a runaway polymerization of the accumulated waste[2].
-
Step 4: Licensed Vendor Handoff Contract a licensed hazardous waste disposal company for pickup and transport[3]. Validation: Obtain and file the chain-of-custody manifest. You must explicitly verify with the vendor that the waste is destined for a facility equipped with a high-temperature rotary kiln incinerator and active alkaline scrubbers to safely neutralize hydrogen fluoride (HF) gas[1].
Disposal & Remediation Workflow
Fig 1: Operational workflow for the containment, segregation, and disposal of fluorinated waste.
References
- 3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 - Safety D
- QV-3343 - Safety Data Sheet: 4-Fluoro-2-(p-tolylethynyl)benzaldehyde, Combi-Blocks, Inc.,
- 4-FLUOROBENZALDEHYDE GHS Safety D
- 4-Fluorobenzaldehyde - Safety D
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


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